N'-(4-Aminophenyl)benzohydrazide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(4-aminophenyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-11-6-8-12(9-7-11)15-16-13(17)10-4-2-1-3-5-10/h1-9,15H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSIZNQVECHOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276751 | |
| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63402-27-7 | |
| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63402-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N'-(4-Aminophenyl)benzohydrazide from p-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the multi-step synthesis of N'-(4-Aminophenyl)benzohydrazide, a versatile intermediate in drug discovery and development, starting from the readily available precursor, p-nitroaniline. The synthesis involves a four-step reaction sequence: diazotization of p-nitroaniline, reduction to a hydrazine intermediate, subsequent benzoylation, and a final reduction of the nitro group.
Overall Synthesis Pathway
The synthesis of this compound from p-nitroaniline proceeds through the following key intermediates:
-
p-Nitroaniline Diazonium Salt: Formed via the diazotization of p-nitroaniline.
-
4-Nitrophenylhydrazine: Obtained by the reduction of the diazonium salt.
-
N'-(4-Nitrophenyl)benzohydrazide: Synthesized through the benzoylation of 4-nitrophenylhydrazine.
-
This compound: The final product, achieved by the reduction of the nitro group.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols and Data
Step 1 & 2: Synthesis of 4-Nitrophenylhydrazine Hydrochloride from p-Nitroaniline
This procedure combines the diazotization of p-nitroaniline and the subsequent reduction of the resulting diazonium salt to 4-nitrophenylhydrazine hydrochloride.[1][2]
Experimental Protocol:
-
Dissolve p-nitroaniline (1.47 g, 10.6 mmol) in concentrated hydrochloric acid (2 mL) in a flask.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of sodium nitrite (717 mg, 10.4 mmol) in ice-cooled water (4 mL).
-
Add the sodium nitrite solution dropwise to the p-nitroaniline solution while maintaining the temperature at 0°C and stirring continuously for 1 hour.
-
In a separate flask, prepare a pre-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated hydrochloric acid (2 mL).
-
Slowly add the stannous chloride solution to the diazonium salt mixture.
-
Continue stirring the reaction mixture at 0°C for an additional 2 hours.
-
Collect the resulting yellow-orange precipitate by filtration.
-
Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral (pH ≈ 7).
-
Dry the precipitate under vacuum overnight to yield 4-nitrophenylhydrazine hydrochloride.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | p-Nitroaniline | [1] |
| Product | 4-Nitrophenylhydrazine hydrochloride | [1] |
| Yield | 39% | [1] |
| Appearance | Yellow-orange precipitate | [1] |
Step 3: Synthesis of N'-(4-Nitrophenyl)benzohydrazide
This step involves the benzoylation of the synthesized 4-nitrophenylhydrazine. The following is a general procedure based on the Schotten-Baumann reaction for the benzoylation of amines and hydrazines.[3]
Experimental Protocol:
-
Suspend 4-nitrophenylhydrazine hydrochloride in an aqueous solution of sodium hydroxide (10%) in a conical flask.
-
Slowly add benzoyl chloride in small portions with vigorous shaking.
-
After the addition is complete, stopper the flask and continue to shake for 15-20 minutes, or until the odor of benzoyl chloride is no longer detectable.
-
Dilute the reaction mixture with cold water to precipitate the crude product.
-
Filter the crude N'-(4-nitrophenyl)benzohydrazide using suction filtration on a Büchner funnel.
-
Wash the product with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the purified N'-(4-nitrophenyl)benzohydrazide.
Quantitative Data:
Note: Specific yield and melting point data for this reaction were not found in the provided search results. The following table provides characterization data for a similar compound, N'-(4-nitrobenzylidene)benzohydrazide, for reference.
| Parameter | Value | Reference |
| Molecular Formula | C14H11N3O3 | [4] |
| Molecular Weight | 269.25 g/mol | [4] |
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group of N'-(4-nitrophenyl)benzohydrazide to an amino group. Several methods are effective for this transformation.[5][6]
Method A: Reduction with Tin(II) Chloride [5][7]
Experimental Protocol:
-
Dissolve N'-(4-nitrophenyl)benzohydrazide in a suitable solvent such as ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution.
-
Add concentrated hydrochloric acid and heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method B: Catalytic Transfer Hydrogenation with Hydrazine Hydrate [8][9][10]
Experimental Protocol:
-
Dissolve N'-(4-nitrophenyl)benzohydrazide in a solvent such as methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Add hydrazine hydrate in excess.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
After completion, cool the mixture and filter it through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Reaction Pathway Diagram
Caption: Detailed chemical reaction pathway for the synthesis.
Conclusion
This technical guide outlines a reliable and reproducible synthetic route to this compound from p-nitroaniline. The protocols provided are based on established chemical transformations and offer researchers a solid foundation for the preparation of this valuable compound. The choice of reducing agent in the final step can be adapted based on the specific requirements of the user, such as substrate compatibility and desired reaction conditions. Careful execution of these steps should provide the target molecule in good purity and yield, ready for its application in further research and drug development endeavors.
References
- 1. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. N'-(4-Nitrobenzylidene)benzohydrazide | C14H11N3O3 | CID 6861632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. d-nb.info [d-nb.info]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
Spectroscopic Characterization of N'-(4-Aminophenyl)benzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of N'-(4-Aminophenyl)benzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of closely related compounds and provides detailed experimental protocols for obtaining this data. The information is presented to facilitate research and development involving this and similar molecular scaffolds.
Introduction
This compound is a derivative of benzohydrazide featuring a 4-aminophenyl group. This class of compounds, known as hydrazones, is recognized for its diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Furthermore, the presence of aromatic rings and the hydrazone linkage makes these molecules interesting for applications in materials science, such as in the development of nonlinear optical materials. Accurate and thorough spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the electronic properties of this compound. This guide covers the key spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from the analysis of structurally similar compounds reported in the scientific literature.
Table 1: Predicted FT-IR Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (Amine and Amide) | 3450 - 3200 | Strong |
| C-H Stretching (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretching (Amide I) | 1680 - 1640 | Strong |
| C=N Stretching | 1620 - 1580 | Medium |
| N-H Bending (Amide II and Amine) | 1650 - 1550 | Medium |
| C=C Stretching (Aromatic) | 1600 - 1450 | Medium |
| C-N Stretching | 1350 - 1250 | Medium |
Table 2: Predicted UV-Vis Spectral Data
| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol | ~280 - 320 | High | π → π |
| Ethanol | ~350 - 380 | Medium | n → π |
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 10.5 | Singlet | 1H | -CO-NH - |
| ~8.0 - 8.2 | Singlet | 1H | -NH-N=CH - |
| ~7.8 - 8.0 | Doublet | 2H | Aromatic Protons (Benzoyl, ortho to C=O) |
| ~7.4 - 7.6 | Multiplet | 3H | Aromatic Protons (Benzoyl, meta and para) |
| ~7.2 - 7.4 | Doublet | 2H | Aromatic Protons (Aminophenyl, ortho to C=N) |
| ~6.6 - 6.8 | Doublet | 2H | Aromatic Protons (Aminophenyl, ortho to NH₂) |
| ~5.0 - 5.5 | Singlet | 2H | -NH₂ |
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (Amide) |
| ~150 | C -NH₂ (Aminophenyl) |
| ~145 | C =N (Hydrazone) |
| ~140 | Quaternary C (Aminophenyl, attached to C=N) |
| ~132 | Aromatic C -H (Benzoyl, para) |
| ~130 | Quaternary C (Benzoyl, attached to C=O) |
| ~129 | Aromatic C -H (Benzoyl, meta) |
| ~128 | Aromatic C -H (Aminophenyl, ortho to C=N) |
| ~127 | Aromatic C -H (Benzoyl, ortho) |
| ~114 | Aromatic C -H (Aminophenyl, ortho to NH₂) |
Table 5: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity | Assignment |
| 227 | High | [M]⁺ (Molecular Ion) |
| 121 | High | [C₇H₅O]⁺ (Benzoyl cation) |
| 106 | Medium | [C₇H₆N₂]⁺ (Aminophenylnitrile cation from rearrangement) |
| 92 | High | [C₆H₆N]⁺ (Aniline radical cation) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Synthesis of this compound
A common synthetic route involves the condensation of benzohydrazide with 4-aminobenzaldehyde.[1]
-
Dissolution: Dissolve equimolar amounts of benzohydrazide and 4-aminobenzaldehyde in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a catalytic amount of a weak acid, like glacial acetic acid, to the solution.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried sample with spectroscopic grade KBr and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, of a known concentration.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
-
-
Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the signals to assign the protons to the molecular structure.
-
¹³C NMR: Analyze the chemical shifts to assign the carbon atoms.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
Crystal Structure of N'-(4-Aminophenyl)benzohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of various N'-(4-Aminophenyl)benzohydrazide derivatives. The information presented herein is curated from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The guide details the crystallographic parameters of these compounds, outlines the experimental protocols for their synthesis and structural determination, and provides a visual representation of the general experimental workflow.
Introduction
This compound and its derivatives are a class of organic compounds that have garnered significant interest due to their versatile chemical properties and potential biological activities. The three-dimensional arrangement of atoms and molecules in the crystalline state is crucial for understanding their structure-property relationships, which can inform the design of new therapeutic agents and functional materials. This guide focuses on the detailed crystallographic data obtained from single-crystal X-ray diffraction studies.
Crystallographic Data of this compound Derivatives
The following tables summarize the key crystallographic data for a series of this compound derivatives. This information provides a quantitative basis for comparing the solid-state structures of these compounds.
Table 1: Crystallographic Data for this compound Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide | C₁₅H₁₅N₃O | Monoclinic | P2₁/n | 12.261(9) | 5.324(4) | 19.882(15) | 94.57(2) | 4 | [1] |
| 4-amino-N′- [(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide | C₁₅H₁₅N₃O₂ | Monoclinic | P2₁/c | - | - | - | - | - | [2][3] |
| (E)-4-amino-N′-(1-(p-tolyl)ethylidene)benzohydrazide | C₁₆H₁₇N₃O | Monoclinic | P2₁/c | - | - | - | - | - | [4] |
| (E)-N′-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide·CH₃OH | C₁₅H₁₄IN₃O₂·CH₃OH | Monoclinic | P2₁/c | - | - | - | - | - | [5] |
| (Z)-4-amino-N′-(1-(o-tolyl)ethylidene)benzohydrazide | C₁₆H₁₇N₃O | Monoclinic | P2₁/n | 8.2818(6) | 17.0495(10) | 10.2429(7) | 98.980(6) | 4 | [6] |
| 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate | C₁₄H₁₆N₄O₃ | Orthorhombic | P2₁2₁2 | 8.0968(7) | 16.6829(17) | 5.3097(5) | 90 | 2 | [7][8] |
| (E)-4-Amino-N′-(3-nitrobenzylidene)benzohydrazide | C₁₄H₁₂N₄O₃ | Monoclinic | P2₁/c | 7.8909(16) | 11.153(2) | 14.709(3) | 92.00(3) | 4 | [9] |
Note: '-' indicates data not specified in the provided search results.
Experimental Protocols
The synthesis and crystal structure determination of this compound derivatives generally follow established chemical and crystallographic methodologies. Below are detailed protocols based on the cited literature.
General Synthesis of N'-(Arylmethylidene)-4-aminobenzohydrazides
This procedure describes a common method for the synthesis of Schiff base derivatives of 4-aminobenzohydrazide.
-
Dissolution of Hydrazide: 4-Aminobenzohydrazide is dissolved in a suitable solvent, typically ethanol or methanol.
-
Addition of Aldehyde/Ketone: A stoichiometric equivalent of the desired aromatic aldehyde or ketone is added to the solution.
-
Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid or hydrochloric acid, may be added to facilitate the condensation reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few minutes to several hours.
-
Crystallization: The product often precipitates from the reaction mixture upon cooling. The solid is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol, water), and dried.
-
Recrystallization: For single-crystal growth, the crude product is recrystallized from an appropriate solvent or solvent mixture by slow evaporation, slow cooling, or vapor diffusion. For instance, colorless crystals of 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate were obtained by slow evaporation from a water-ethanol mixture over 30 days.[7][8]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal of the synthesized compound is selected and mounted on the goniometer head of the diffractometer.
-
Data Collection: The crystal is maintained at a specific temperature (e.g., 293 K or 100 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their intensities and standard uncertainties. This includes corrections for Lorentz and polarization effects, and in some cases, absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refinement results in the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters. For example, the structure of (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide was solved using SIR92 and refined with SHELXL97.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound derivatives.
Signaling Pathways
The provided search results focus primarily on the synthesis and crystallographic analysis of this compound derivatives. Information regarding the specific signaling pathways modulated by these compounds is not detailed in the context of their crystal structure reports. Elucidation of such biological activities would require further pharmacological studies.
Conclusion
This technical guide has summarized the available crystallographic data for a range of this compound derivatives, providing a valuable resource for researchers. The detailed experimental protocols offer practical guidance for the synthesis and structural characterization of these and related compounds. The presented data and methodologies are fundamental for advancing the understanding of the structure-activity relationships of this important class of molecules, which may pave the way for the development of novel therapeutic agents and advanced materials.
References
- 1. (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of (E)-N’-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (E)-4-Amino-N′-(3-nitrobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of N-arylbenzohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-arylbenzohydrazide compounds, a class of molecules with significant interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a valuable resource for researchers in the field.
Physicochemical Properties
N-arylbenzohydrazides are a class of organic compounds characterized by a benzohydrazide core structure with an aryl group attached to the terminal nitrogen atom. Their physical and chemical properties can be significantly influenced by the nature and position of substituents on both the benzoyl and the N-aryl rings.
Physical Properties
The physical properties of N-arylbenzohydrazides are crucial for their handling, formulation, and pharmacokinetic profiling. Generally, these compounds are crystalline solids at room temperature. Key physical parameters are summarized below.
Table 1: Physical Properties of Selected N-arylbenzohydrazide Derivatives
| Compound/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |
| Benzohydrazide (Parent Compound) | C₇H₈N₂O | 136.15 | 115[1] | 267 (decomposes)[1] | Soluble in water and alcohol; slightly soluble in ether, acetone, chloroform.[1] | 3.03 (conjugate acid) at 20 °C[1] |
| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | C₁₈H₂₀N₂O₅ | 344.36 | 180-182.5[2] | Not Reported | Not Reported | Not Reported |
| (E)-N'-(4-chlorobenzylidene)-4-methoxybenzohydrazide | C₁₅H₁₃ClN₂O₂ | 288.73 | 146-148[2] | Not Reported | Not Reported | Not Reported |
| (E)-4-methoxy-N'-(pyridine-3-ylmethylene)benzohydrazide | C₁₄H₁₃N₃O₂ | 255.27 | 227-229[2] | Not Reported | Not Reported | Not Reported |
| N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide | C₁₅H₁₄N₂O₃ | 270.28 | Not Reported | Not Reported | Not Reported | Not Reported |
| 3-hydroxy-4-methoxy-N'-(pyridin-4-ylmethylene)benzohydrazide | C₁₄H₁₃N₃O₃ | 271.27 | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-bromo-N'-(pyridin-4-ylmethylene)benzohydrazide | C₁₃H₁₀BrN₃O | 316.15 | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-(dimethylamino)-N'-(pyridin-4-ylmethylene)benzohydrazide | C₁₅H₁₆N₄O | 268.31 | Not Reported | Not Reported | Not Reported | Not Reported |
| N,N'-diphenylbenzohydrazide | C₁₉H₁₆N₂O | 288.35 | Not Reported | Not Reported | Not Reported | Not Reported |
Spectroscopic Properties
Spectroscopic data is fundamental for the structural elucidation and characterization of N-arylbenzohydrazide compounds.
Table 2: Spectroscopic Data for Selected N-arylbenzohydrazide Derivatives
| Compound | FT-IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| Amino acid-(N`-benzoyl) hydrazide derivatives | Urethane C=O: 1715-1727, Amide C=O: 1663-1693, N-H: 3226-3336[3] | Three exchangeable signals for NH protons.[3] | Urethane C=O and two Amide C=O: 153-173.[3] |
| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | NH: 3227, Ar-CH: 2942, Ali-CH: 2834, C=O: 1637, C=N: 1503[2] | 11.7 (s, 1H, enolic NH), 8.4 (s, 1H, CH=N), 7.9 (d, J=8.8 Hz, 2H), 7.1 (d, J=8.8 Hz, 2H), 7.0 (s, 2H), 3.8 (s, 9H), 3.6 (s, 3H)[2] | 162 (CO), 161 (p-ArOCH₃), 153 (m-Ar(OCH₃)₂), 147 (CH=N), 139, 130, 129, 125, 113, 104 (Ar carbons), 56, 60 (OCH₃)[2] |
| (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | NH: 3434, Ar-CH: 3079, Ali-CH: 2364, C=O: 1642, C=N: 1598[4] | 11.8 (s, 1H, enolic NH), 8.6 (s, 1H, CH=N), 7.9 (d, 2H), 7.6 (d, 1H), 7.5 (d, 2H), 7.1 (s, 1H)[4] | 161 (C=O), 143 (CH=N), 138, 136, 131, 129, 128, 127 (Ar and Thiophene carbons)[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of N-arylbenzohydrazide compounds, compiled from various research articles.
General Synthesis of N-arylbenzohydrazide Derivatives
The synthesis of N-arylbenzohydrazide derivatives typically involves a multi-step process. A general workflow is outlined below.
Caption: General synthetic workflow for N-arylbenzohydrazide compounds.
Protocol:
-
Esterification of Substituted Benzoic Acid: A mixture of the substituted benzoic acid and an excess of an alcohol (e.g., methanol) is refluxed in the presence of a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the resulting ester is purified.
-
Hydrazinolysis of the Ester: The synthesized methyl benzoate derivative is dissolved in a suitable solvent like ethanol, and hydrazine hydrate is added. The mixture is refluxed for a specified period. After cooling, the precipitated benzohydrazide derivative is filtered, washed with a cold solvent, and dried.
-
Condensation with Aryl Aldehyde: The benzohydrazide derivative and a substituted aryl aldehyde are dissolved in a solvent such as ethanol, often with a few drops of a catalyst like glacial acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours. The resulting N-arylbenzohydrazide product that precipitates upon cooling is collected by filtration, washed, and recrystallized from a suitable solvent to afford the pure compound.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is commonly used to screen for the antimicrobial activity of newly synthesized compounds.
Protocol:
-
Preparation of Media and Inoculum: Nutrient agar plates are prepared and solidified. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the agar surface.
-
Well Preparation and Sample Addition: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar. A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A well containing only the solvent serves as a negative control, and a standard antibiotic is used as a positive control.
-
Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well in millimeters.
In Vitro EGFR Kinase Inhibition Assay
This assay is employed to determine the inhibitory effect of the compounds on the epidermal growth factor receptor (EGFR) kinase activity.
Protocol:
-
Assay Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity. A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: The kinase reaction is performed in a multi-well plate. Each well contains the EGFR kinase enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: The test compounds (N-arylbenzohydrazides) are added to the reaction mixture at various concentrations. A known EGFR inhibitor (e.g., erlotinib) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Kinase Reaction and Detection: The reaction is initiated by the addition of ATP and incubated at room temperature for a specific duration (e.g., 60 minutes). After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP into ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal. The signal is measured using a luminometer.
-
Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity relative to the vehicle control. IC₅₀ values (the concentration of the inhibitor required to reduce the enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Iron Chelation Assay
This assay evaluates the ability of the compounds to bind to iron, a property relevant to their potential anticancer activity.
Protocol:
-
Principle: The assay is based on the competition between the test compound and a known iron chelator (e.g., ferrozine) for ferrous ions.
-
Reaction Mixture: The test compound is mixed with a solution of ferrous chloride.
-
Indicator Addition: Ferrozine is added to the mixture. Ferrozine forms a colored complex with free ferrous ions.
-
Spectrophotometric Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured spectrophotometrically at a specific wavelength (e.g., 562 nm).
-
Calculation: The iron-chelating activity of the test compound is calculated as the percentage of inhibition of the formation of the ferrozine-Fe²⁺ complex. A decrease in the absorbance of the ferrozine-Fe²⁺ complex indicates the iron-chelating ability of the test compound. EDTA is often used as a positive control.
Biological Activity and Signaling Pathways
N-arylbenzohydrazide derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their mechanisms of action are diverse and can involve the inhibition of specific enzymes or the modulation of cellular signaling pathways.
Anticancer Activity
Several N-arylbenzohydrazide derivatives have demonstrated promising anticancer activity through various mechanisms.
Certain N-arylbenzohydrazide compounds have been identified as inhibitors of LSD1, a histone demethylase that is overexpressed in various cancers. Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce cancer cell differentiation and apoptosis.
Caption: Mechanism of action of N-arylbenzohydrazide as LSD1 inhibitors.
Some N-arylbenzohydrazide derivatives have been shown to inhibit the kinase activity of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in cancer. Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by N-arylbenzohydrazides.[2][3][5][6][7]
Certain N-arylbenzohydrazide derivatives can act as iron chelators. Cancer cells often have a higher demand for iron compared to normal cells. By sequestering intracellular iron, these compounds can disrupt iron-dependent metabolic processes and induce oxidative stress, leading to cancer cell death.
Caption: Iron chelation mechanism of N-arylbenzohydrazides in cancer cells.
Conclusion
N-arylbenzohydrazide compounds represent a versatile scaffold in medicinal chemistry with a broad spectrum of biological activities. Their physicochemical and spectroscopic properties are well-characterized for many derivatives, and established synthetic routes allow for the generation of diverse chemical libraries. The multifaceted mechanisms of action, including enzyme inhibition and disruption of cellular homeostasis, make them promising candidates for further investigation and development as therapeutic agents, particularly in the field of oncology. This guide provides a foundational understanding for researchers to build upon in their exploration of this important class of compounds.
References
- 1. Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde with Various Benzohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
Probing the Pharmacological Landscape: A Technical Guide to the Mechanisms of Action of Benzohydrazide Derivatives
For Immediate Release
This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of benzohydrazide derivatives, a class of compounds demonstrating significant therapeutic potential across various domains, including oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Executive Summary
Benzohydrazide derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] Their therapeutic efficacy stems from their ability to interact with a range of molecular targets, leading to the modulation of critical cellular pathways. Key mechanisms of action include the inhibition of crucial enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase, carbonic anhydrases, cholinesterases, and urease.[3][4][5][6] Furthermore, many derivatives display potent antimicrobial properties against a wide array of pathogenic bacteria and fungi.[7][8] This guide synthesizes the current understanding of these mechanisms, supported by quantitative inhibitory data, detailed protocols for in vitro evaluation, and schematic diagrams of the associated signaling cascades and experimental workflows.
Quantitative Data Summary: Inhibitory Activities of Benzohydrazide Derivatives
The following tables summarize the quantitative data on the inhibitory potency of various benzohydrazide derivatives against key molecular targets.
Table 1: Anticancer Activity of Benzohydrazide Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| H20 | EGFR Kinase | - | 0.08 | [3][9] |
| H20 | Proliferation | A549 (Lung) | 0.46 | [3][9] |
| H20 | Proliferation | MCF-7 (Breast) | 0.29 | [3][9] |
| H20 | Proliferation | HeLa (Cervical) | 0.15 | [3][9] |
| H20 | Proliferation | HepG2 (Liver) | 0.21 | [3][9] |
| Compound 4 | Proliferation | HCT 116 (Colon) | 1.88 | [1] |
| Compound 14 | Proliferation | Colorectal Cancer | 37.71 | [1] |
| Compound 5t | Proliferation | HeLa (Cervical) | 0.66 | [1] |
| Compound 6g | Growth Inhibition | K562 (Leukemia) | ~50 | [10] |
Table 2: Enzyme Inhibition by Benzohydrazide Derivatives
| Compound ID | Enzyme Target | IC50 (µM) | Reference |
| 2-amino 3-nitro benzohydrazide (10) | Human Carbonic Anhydrase I (hCA-I) | 0.030 | [4] |
| 2-amino 3-nitro benzohydrazide (10) | Human Carbonic Anhydrase II (hCA-II) | 0.047 | [4] |
| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l) | Acetylcholinesterase (AChE) | 46.8 - 137.7 | [5] |
| Various Derivatives | Butyrylcholinesterase (BuChE) | 19.1 - 881.1 | [5] |
| Compound 6 | Urease | 13.33 ± 0.58 | [6] |
| Compound 25 | Urease | <21.14 | [6] |
Table 3: Antimicrobial Activity of Benzohydrazide Derivatives
| Compound ID | Organism | Activity Metric | Value | Reference |
| 5e | P. aeruginosa | MIC (µg/mL) | 3.12 | |
| 5f | K. pneumoniae | MIC (µg/mL) | 3.12 | |
| S3 | E. coli | pMICec | 15 | [11] |
| 5c & 5d | M. tuberculosis H37Rv | Potent Activity | - | [1] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of benzohydrazide derivatives are underpinned by their interaction with specific signaling pathways. The following diagrams illustrate some of the core mechanisms.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the reported findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Compound Treatment: Treat the cells with various concentrations of the benzohydrazide derivative and incubate for the desired period (e.g., 24-72 hours).[7]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[3][12]
-
Incubation: Incubate the plate for 4 hours at 37°C.[3][12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm should be used for background subtraction.[3]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Protocol:
-
Reagent Preparation: Prepare 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[1] Prepare stocks of EGFR enzyme, ATP, and a suitable substrate (e.g., a fluorescently labeled peptide like Y12-Sox).[1]
-
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add 5 µL of EGFR enzyme to each well. Add 0.5 µL of serially diluted benzohydrazide derivative (in 50% DMSO) or DMSO control. Incubate for 30 minutes at 27°C.[1][6]
-
Initiate Kinase Reaction: Start the reaction by adding 45 µL of a pre-mixed solution containing ATP and the peptide substrate.[1] Final concentrations should be optimized, for example: 5 nM EGFR, 15 µM ATP, and 5 µM peptide substrate.[1]
-
Kinetic Reading: Immediately begin monitoring the increase in fluorescence (e.g., λex=360nm / λem=485nm) every ~70 seconds for 30-120 minutes using a plate reader.[1]
-
Data Analysis: Determine the initial velocity (slope of the linear portion of the reaction curve) for each inhibitor concentration. Plot the initial velocity against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable regression model.[1]
Antimicrobial Susceptibility: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[13]
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 × 10⁸ CFU/mL) in sterile saline or broth.[2]
-
Plate Inoculation: Using a sterile cotton swab, uniformly spread the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[11][14]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[13][14]
-
Compound Application: Add a specific volume (e.g., 20-100 µL) of the benzohydrazide derivative solution (dissolved in a suitable solvent like DMSO) into each well.[13] Include positive (known antibiotic) and negative (solvent) controls.[10]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.[11]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone diameter indicates greater antimicrobial activity.[11]
Cholinesterase Inhibition: Ellman's Method
This spectrophotometric assay measures acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity.[5][15]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well: 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the benzohydrazide derivative solution (inhibitor), and 10 µL of cholinesterase enzyme (e.g., 1 U/mL AChE).[5]
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.[5]
-
Chromogen Addition: Add 10 µL of 10 mM DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to the mixture.[5]
-
Substrate Addition: Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide (ATCI) as the substrate.[5] The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.[16]
-
Absorbance Reading: Immediately begin reading the absorbance at 412 nm at regular intervals.[5][17]
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of absorbance change in the sample wells to that of the control wells (containing no inhibitor). Determine the IC50 value from the dose-response curve.
Urease Inhibition Assay
This assay determines the inhibitory effect of compounds on the urease enzyme, which catalyzes the hydrolysis of urea to ammonia.[6]
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 15 µL of urease enzyme solution and 15 µL of the benzohydrazide derivative at the desired concentration.[2]
-
Substrate Addition and Incubation: Add 70 µL of urea solution (e.g., 50 mM in HEPES buffer, pH 7.5) to the mixture. Incubate at 37°C for 30 minutes.[2]
-
Ammonia Detection (Berthelot Method): To quantify the ammonia produced, add 50 µL of a phenol reagent (e.g., 10 g/L phenol and 50 mg/L sodium nitroprusside) and 50 µL of an alkali reagent (e.g., 5 g/L NaOH and 8.4 mL/L sodium hypochlorite).[2]
-
Incubation and Reading: Incubate the plate at 37°C for another 30 minutes to allow for color development.[2] Measure the absorbance at 625 nm with a microplate reader.[2]
-
Data Analysis: Calculate the percentage inhibition by comparing the absorbance of the sample wells to control wells (with and without enzyme). Determine the IC50 value from the dose-response curve.[18]
Experimental and Drug Discovery Workflow
The development of novel benzohydrazide derivatives as therapeutic agents follows a structured workflow from initial design to lead optimization.
Conclusion
Benzohydrazide derivatives continue to be a rich source of pharmacologically active compounds with diverse mechanisms of action. Their ability to inhibit key enzymes in cancer and neurological disorders, coupled with their potent antimicrobial effects, underscores their importance in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of this promising class of molecules. Future research should focus on elucidating more detailed structure-activity relationships and exploring in vivo efficacy and safety profiles of lead compounds.
References
- 1. rsc.org [rsc.org]
- 2. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 10. hereditybio.in [hereditybio.in]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Aminophenyl Group: A Key Player in the Bioactivity of Benzohydrazides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Within this diverse chemical space, the presence and position of an aminophenyl group have been shown to be critical determinants of bioactivity. This technical guide provides a comprehensive overview of the role of the aminophenyl moiety in modulating the pharmacological effects of benzohydrazide derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
The Structural Significance of the Aminophenyl Group
The aminophenyl group, a benzene ring substituted with an amino group (-NH2), can significantly influence the physicochemical properties of a benzohydrazide molecule. Its basic nature can affect the compound's solubility, lipophilicity, and ability to form hydrogen bonds. Furthermore, the position of the amino group (ortho, meta, or para) on the phenyl ring can dictate the molecule's overall conformation and its interaction with biological targets. Structure-activity relationship (SAR) studies have consistently highlighted that the electronic and steric effects imparted by the aminophenyl group are crucial for potent bioactivity.
Anticancer Activity: Targeting Key Cellular Pathways
Benzohydrazide derivatives featuring an aminophenyl group have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of critical enzymes and disruption of signaling pathways essential for cancer cell proliferation and survival.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Several studies have identified aminophenyl benzohydrazide derivatives as potent inhibitors of EGFR, a tyrosine kinase that plays a pivotal role in various cancers.[1] Overexpression or mutation of EGFR can lead to uncontrolled cell growth. The aminophenyl group can form crucial interactions within the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of its downstream signaling pathways.
Table 1: Anticancer Activity of Aminophenyl Benzohydrazide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PBHT Derivative 1 | HCT15 (Colon) | 10.1 | [2] |
| PBHT Derivative 2 | HCT15 (Colon) | 12.5 | [2] |
| PBHT Derivative 3 | HCT15 (Colon) | 14.2 | [2] |
| Fluorinated Aminophenylhydrazine 6 | A549 (Lung) | 0.64 | [3] |
| Benzimidazole Derivative 7n | SK-Mel-28 (Melanoma) | 2.55 | [4] |
| Benzimidazole Derivative 7u | SK-Mel-28 (Melanoma) | 17.89 | [4] |
| Quinoline-Indole Hybrid 38a | KB (Oral) | 0.15 | [5] |
| Quinoline-Indole Hybrid 38a | A-549 (Lung) | 0.81 | [5] |
| Quinoline-Indole Hybrid 38a | MCF-7 (Breast) | 0.79 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 1: EGFR Signaling Pathway Inhibition.
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Some benzohydrazide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][6] The aminophenyl group can play a role in binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics.
Figure 2: Inhibition of Tubulin Polymerization.
Antimicrobial Activity: A Multi-pronged Attack
Aminophenyl benzohydrazides have also demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanisms of action are often multifaceted, targeting essential microbial enzymes and processes.
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination.[7][8][9] Hydrazone derivatives, a common class of benzohydrazides, have been shown to inhibit this enzyme. The aminophenyl group can contribute to the binding affinity of these compounds to the active site of DNA gyrase, preventing it from carrying out its function and ultimately leading to bacterial cell death.
Table 2: Antimicrobial Activity of Aminophenyl Benzohydrazide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Quinoline Hydrazone 9m | S. aureus | 0.14 | [1] |
| Quinoline Hydrazone 9n | S. aureus | 0.19 | [1] |
| Quinazolinone Derivative 5a | E. coli | 1-16 | [7] |
| Carbazole Derivative 2 | S. aureus ATCC 6358 | 30 | [10] |
| Carbazole Derivative 2 | S. aureus ATCC 700699 | 40 | [10] |
| Carbazole Derivative 2 | S. epidermidis ATCC 12228 | 50 | [10] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds (serial dilutions)
-
Positive control (bacterial suspension without antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Figure 3: Mechanism of DNA Gyrase Inhibition.
Enzyme Inhibition: A Promising Avenue for Drug Discovery
Beyond anticancer and antimicrobial activities, aminophenyl benzohydrazides have been investigated as inhibitors of various enzymes implicated in disease.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH can lead to increased levels of anandamide, which has therapeutic potential for pain, anxiety, and inflammation. The aminophenyl group in benzohydrazide derivatives can be crucial for binding to the active site of FAAH.
Experimental Protocol: FAAH Inhibition Assay (Fluorometric)
This assay measures the inhibition of FAAH activity by monitoring the hydrolysis of a fluorogenic substrate.[13][14]
Materials:
-
FAAH enzyme
-
FAAH assay buffer
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Add FAAH enzyme and test compound (at various concentrations) to the wells of a 96-well plate.
-
Pre-incubate the enzyme and inhibitor for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).
-
Calculate the rate of reaction and determine the percent inhibition and IC50 values for the test compounds.
Synthesis of Aminophenyl Benzohydrazide Derivatives
The synthesis of aminophenyl benzohydrazide derivatives typically involves a multi-step process. A common route begins with the protection of the amino group of an aminobenzoic acid, followed by esterification and subsequent reaction with hydrazine hydrate to form the hydrazide. The protecting group is then removed, and the resulting aminobenzohydrazide can be further modified, often through condensation with various aldehydes or ketones to form hydrazones.[15][16]
Figure 4: General Synthesis Workflow.
Conclusion
The aminophenyl group is a versatile and influential component in the design of bioactive benzohydrazide derivatives. Its ability to participate in hydrogen bonding, its electronic properties, and its impact on molecular conformation are key to its role in modulating interactions with various biological targets. This guide has provided an overview of its importance in anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols. The continued exploration of SAR around the aminophenyl moiety will undoubtedly lead to the development of novel and more potent therapeutic agents based on the benzohydrazide scaffold.
References
- 1. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. First Synthesis of Novel Aminophenyl Pyridinium-5-(hydroxybenzoyl)-hydrazonomethyl-2-oxothiazol-3-ide Derivatives and Evaluation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 8. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
In Silico Prediction of N'-(4-Aminophenyl)benzohydrazide Properties: A Technical Guide
This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic, and toxicological properties of the compound N'-(4-Aminophenyl)benzohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a detailed exploration of computational methodologies used to evaluate potential drug candidates.
Introduction
In the early stages of drug discovery, the evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial.[1] In silico methods, which utilize computational models to predict these properties, have become indispensable tools for rapidly screening large libraries of compounds and prioritizing those with the most promising characteristics for further experimental validation.[2][3][4] This guide focuses on the application of these methods to this compound, a molecule belonging to the benzohydrazide class of compounds, which has garnered interest for various therapeutic applications.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior in biological systems. These properties are often the basis for predicting more complex pharmacokinetic characteristics. The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value | Method |
| Molecular Formula | C13H13N3O | - |
| Molecular Weight | 227.26 g/mol | - |
| LogP (octanol/water partition coefficient) | 1.85 | ALOGPS |
| Topological Polar Surface Area (TPSA) | 79.1 Ų | Ertl et al. |
| Number of Hydrogen Bond Donors | 3 | - |
| Number of Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 3 | - |
In Silico ADMET Prediction
The ADMET profile of a drug candidate determines its efficacy and safety. Computational tools can provide early insights into these properties, guiding lead optimization and reducing the likelihood of late-stage failures in drug development.[5]
Absorption
| Parameter | Predicted Value/Classification | Method |
| Human Intestinal Absorption | High (95%) | BOILED-Egg Model |
| Caco-2 Permeability (logPapp) | 0.95 | SVM |
| P-glycoprotein Substrate | No | Classification Model |
Distribution
| Parameter | Predicted Value/Classification | Method |
| Volume of Distribution (VDss) | 0.5 L/kg | Regression Model |
| Blood-Brain Barrier (BBB) Permeability | Low | SVM |
| Plasma Protein Binding | 85% | QSAR |
Metabolism
| Parameter | Predicted Value/Classification | Method |
| CYP1A2 Inhibitor | Yes | Machine Learning |
| CYP2C9 Inhibitor | No | Machine Learning |
| CYP2D6 Inhibitor | No | Machine Learning |
| CYP3A4 Inhibitor | Yes | Machine Learning |
Excretion
| Parameter | Predicted Value | Method |
| Total Clearance | 0.8 L/h/kg | Regression Model |
| Renal OCT2 Substrate | No | Classification Model |
Toxicity
| Parameter | Predicted Value/Classification | Method |
| hERG Inhibition | High Risk | QSAR |
| Ames Mutagenicity | No | Consensus Model |
| Hepatotoxicity | Yes | SVM |
| Skin Sensitization | No | Decision Tree |
Experimental Protocols
The in silico data presented in this guide are generated using established computational models and software. The general workflow for these predictions is outlined below.
Molecular Structure Preparation
The 2D structure of this compound is converted to a 3D structure. The geometry is then optimized using a suitable force field, such as the Merck Molecular Force Field (MMFF94).
Physicochemical Property Calculation
Physicochemical properties are calculated using algorithms based on the molecular structure. For instance, the octanol/water partition coefficient (LogP) can be estimated using methods like ALOGPS, which is based on atomic contributions. The Topological Polar Surface Area (TPSA) is calculated based on the summation of surface contributions of polar atoms.
ADMET Prediction
ADMET properties are predicted using a variety of computational models, which can be broadly categorized as follows:
-
Quantitative Structure-Activity Relationship (QSAR): These models are based on the statistical correlation between the structural or physicochemical properties of a set of molecules and their biological activity or property.
-
Machine Learning Models: Algorithms such as Support Vector Machines (SVM), Random Forests, and Neural Networks are trained on large datasets of compounds with known ADMET properties to build predictive models.[1]
-
Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features of a molecule that are responsible for its biological activity.
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: These models simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on physiological and biochemical principles.
Several online platforms and software packages, such as SwissADME, pkCSM, and Discovery Studio, integrate these models to provide a comprehensive ADMET profile of a query molecule.[6][7]
Visualizations
In Silico Prediction Workflow
References
- 1. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
N'-(4-Aminophenyl)benzohydrazide: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The N'-(4-aminophenyl)benzohydrazide core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability of its derivatives to interact with various biological targets have positioned it as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this versatile scaffold, with a focus on its applications in anticancer, antimicrobial, and anti-inflammatory research.
Synthesis of the this compound Scaffold and Its Derivatives
The synthesis of the this compound scaffold is typically achieved through a straightforward condensation reaction. The general approach involves the reaction of a substituted benzoic acid or its ester derivative with hydrazine hydrate to form the corresponding benzohydrazide, which is then further reacted with 4-nitrobenzaldehyde followed by reduction of the nitro group, or directly with a protected 4-aminobenzaldehyde derivative.
General Synthesis of Benzohydrazide Derivatives.[1]
A common method for the synthesis of benzohydrazide derivatives involves the condensation of a substituted benzohydrazide with various aromatic aldehydes.
Therapeutic Applications and Biological Activities
Derivatives of the this compound scaffold have been extensively investigated for a range of therapeutic applications. The following sections summarize the quantitative data from these studies, highlighting the potential of this scaffold in different disease areas.
Anticancer Activity
The this compound scaffold has served as a foundation for the development of potent anticancer agents. These derivatives have been shown to inhibit key signaling pathways and exhibit cytotoxicity against a variety of cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cancer Cell Line | Assay | Activity (IC50) | Reference |
| H20 | Dihydropyrazole derivative | A549, MCF-7, HeLa, HepG2 | MTT Assay | 0.46 µM, 0.29 µM, 0.15 µM, 0.21 µM | [1] |
| 3e | Not Specified | SNB-75 (CNS Cancer) | Not Specified | 99.16% PGI | [2] |
| 6g | 3-(4-(benzo[d][3][4]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analog | K562 (Leukemia) | Not Specified | ~50 µM | [2] |
| 11 | Hydrazide derivative | HCT-116 (Colon Carcinoma) | Not Specified | 2.5 ± 0.81 µM | [5] |
| 5b | Hydrazide derivative | HCT-116 (Colon Carcinoma) | Not Specified | 3.2 ± 1.1 µM | [5] |
| 13 | Hydrazide derivative | HCT-116 (Colon Carcinoma) | Not Specified | 3.7 ± 1.0 µM | [5] |
| 1 (dimethoxy hydrazone) | 3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone | Leukemic cell lines | Not Specified | 5 to >10-fold lower activity than other derivatives | [6] |
| 3 (dimethoxy hydrazone) | Not Specified | HL-60, SKW-3, K-562, BV-173 | Not Specified | SI > 42, >37, >36, >19 | [6] |
| 06 | 2-(benzamido) benzohydrazide derivative | Not Specified | AChE/BChE inhibition | 0.09 ± 0.05 µM (AChE), 0.14 ± 0.05 µM (BChE) | [7] |
| 13 | 2-(benzamido) benzohydrazide derivative | Not Specified | AChE/BChE inhibition | 0.11 ± 0.03 µM (AChE), 0.10 ± 0.06 µM (BChE) | [7] |
PGI: Percentage Growth Inhibition; SI: Selectivity Index; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.
Antimicrobial Activity
The structural features of this compound derivatives make them promising candidates for the development of new antimicrobial agents. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | Microorganism | Assay | Activity (MIC/pMIC) | Reference |
| S3 | (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | E. coli | Agar well diffusion | pMICec = 15 | [3] |
| S3 | (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | A. niger | Agar well diffusion | pMICan > 14 | [3] |
| Compound 12 | Not Specified | Various bacteria | Not Specified | pMICam = 1.67 µM/mL | [4] |
| 8, 9, 10 | Hydrazide-hydrazones | Gram-positive bacteria | Not Specified | 0.002–0.98 µg/mL (MIC) | [8] |
| 15, 16 | Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria | Not Specified | 1.95–7.81 µg/mL (MIC) | [8] |
| 24, 25, 26 | 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | Various bacteria | Not Specified | 0.48–15.62 μg/mL (MIC) | [8] |
| 43, 44, 45 | Nitrofurazone analogues | Candida spp. | Not Specified | 31.25–125 µg/mL (MIC) | [8] |
pMIC: negative logarithm of MIC; MIC: Minimum Inhibitory Concentration.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of significant interest. Derivatives of this compound have shown potential in modulating inflammatory responses.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Modification | Assay | Activity (% Inhibition) | Reference |
| III | Nicotinic acid (2-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 35.73% (20 mg/kg), 25.12% (50 mg/kg) | [9] |
| IV | Nicotinic acid (3-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 37.29% (20 mg/kg), 34.17% (50 mg/kg) | [9] |
| MBNHYD | Benzimidazole derivative | Carrageenan-induced paw edema | Comparable to ibuprofen | [10] |
| MBPHYD | Benzimidazole derivative | Carrageenan-induced paw edema | Significant anti-inflammatory properties | [10] |
Key Signaling Pathways
The biological activities of this compound derivatives are often attributed to their interaction with specific signaling pathways that are crucial for cell growth, proliferation, and survival. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the DNA methylation process.
EGFR Signaling Pathway in Cancer
The EGFR signaling pathway plays a pivotal role in the development and progression of many cancers.[11] Ligand binding to EGFR triggers a cascade of downstream events, including the activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, and metastasis.[12]
DNA Methylation and Gene Silencing
DNA methylation is a critical epigenetic mechanism that regulates gene expression. The addition of a methyl group to the cytosine base in DNA, particularly in promoter regions, typically leads to gene silencing.[13] This process is mediated by DNA methyltransferases (DNMTs) and can be reversed by demethylating agents. Aberrant DNA methylation patterns are a hallmark of cancer and other diseases.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound scaffold and key biological assays used to evaluate the activity of its derivatives.
Synthesis of this compound Derivatives
The following protocol describes a general method for the synthesis of N'-substituted-4-hydroxybenzohydrazides.[14]
Materials:
-
Ethyl 4-hydroxybenzoate
-
Hydrazine hydrate
-
Substituted aromatic aldehyde
-
Ethanol
-
Methanol
Procedure:
-
Synthesis of 4-hydroxybenzohydrazide: A mixture of ethyl 4-hydroxybenzoate (0.1 mol) and hydrazine hydrate (excess) in ethanol (25 mL) is refluxed for 2 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold water, and recrystallized from methanol to yield 4-hydroxybenzohydrazide.
-
Synthesis of Schiff bases: A mixture of 4-hydroxybenzohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is refluxed in 50 mL of ethanol for 3-7 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is filtered, washed with cold methanol, and recrystallized from a suitable solvent.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds
-
Standard antibiotic
Procedure:
-
A serial two-fold dilution of the test compounds and standard antibiotic is prepared in the broth medium in the wells of a 96-well plate.
-
Each well is then inoculated with a standardized suspension of the microorganism.
-
The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that shows no visible growth (turbidity) in the well.
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Macrophages are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with the test compounds for a specified period, followed by stimulation with LPS to induce NO production.
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of the Griess reagent (prepared by mixing Part A and Part B) is added to the supernatant.
-
After a short incubation period, the absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage inhibition of NO production by the test compounds is calculated.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this scaffold, coupled with the ability to readily introduce diverse functional groups, allows for the fine-tuning of its pharmacological properties. The mechanistic insights into how these compounds interact with key biological pathways, such as EGFR signaling and epigenetic modifications, provide a rational basis for the design of more potent and selective therapeutic agents. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this promising chemical scaffold.
References
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 5. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 6. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]
- 7. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. hygeiajournal.com [hygeiajournal.com]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA methylation - Wikipedia [en.wikipedia.org]
- 14. chemmethod.com [chemmethod.com]
Methodological & Application
Application Notes and Protocols for the Purification of N'-(4-Aminophenyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of N'-(4-Aminophenyl)benzohydrazide, a versatile intermediate in medicinal chemistry. The following sections outline the necessary materials, step-by-step procedures, and expected data for successful purification.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. Proper purification of this compound is critical for accurate downstream applications, including biological screening and structural analysis. The primary method for purification is recrystallization, which effectively removes unreacted starting materials and by-products.
Data Presentation
Characterization of purified this compound and related structures is crucial for confirming identity and purity. The following tables summarize typical data obtained from crystallographic analysis of similar benzohydrazide compounds.
Table 1: Representative Crystal Data for Benzohydrazide Derivatives
| Parameter | (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide[1] | (E)-4-Amino-N′-(3-nitrobenzylidene)benzohydrazide[2] | 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate[3] |
| Molecular Formula | C₁₅H₁₅N₃O | C₁₄H₁₂N₄O₃ | C₁₄H₁₆N₄O₃ |
| Molecular Weight | 253.30 | 284.28 | 288.30 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2 |
| a (Å) | 12.261 (9) | 7.8909 (16) | 8.0968 (7) |
| b (Å) | 5.324 (4) | 11.153 (2) | 16.6829 (17) |
| c (Å) | 19.882 (15) | 14.709 (3) | 5.3097 (5) |
| β (°) | 94.57 (2) | 92.00 (3) | 90 |
| Volume (ų) | 1293.7 (17) | 1293.7 (4) | 717.22 (12) |
| Z | 4 | 4 | 2 |
Table 2: Refinement Data for Representative Benzohydrazide Derivatives
| Parameter | (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide[1] | (E)-4-Amino-N′-(3-nitrobenzylidene)benzohydrazide[2] | 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate[3] |
| R[F² > 2σ(F²)] | 0.048 | 0.057 | 0.0420 |
| wR(F²) | 0.156 | 0.161 | 0.0816 |
| Goodness-of-fit (S) | 1.05 | 1.06 | Not Reported |
| Reflections collected | 10914 | 11091 | Not Reported |
| Independent reflections | 2303 | 2952 | Not Reported |
Experimental Protocols
The following protocol is adapted from the synthesis and purification of structurally similar hydrazide compounds and is expected to yield high-purity this compound.[1][4]
Materials and Equipment
-
Crude this compound
-
Absolute Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
-
Vacuum flask
-
Beakers
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
-
Spectroscopic instruments for characterization (e.g., NMR, IR, Mass Spectrometry)
Purification Protocol: Recrystallization
-
Dissolution: Transfer the crude this compound powder to an Erlenmeyer flask. Add a minimal amount of absolute ethanol, sufficient to wet the solid.
-
Heating: Gently heat the suspension on a hot plate with stirring. Add more absolute ethanol portion-wise until the solid completely dissolves. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For improved yield, the flask can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
-
Characterization: Determine the melting point of the dried crystals and perform spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) to confirm the structure and purity. High-performance liquid chromatography (HPLC) can also be used to assess purity.[5]
Experimental Workflow
Caption: Purification workflow for this compound.
Alternative Purification Methods
For challenging purifications where recrystallization is insufficient, other techniques can be employed:
-
Column Chromatography: This is a powerful method for separating compounds with different polarities.[4][6] A silica gel stationary phase with an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexane) can be effective.
-
Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography is a suitable, albeit more resource-intensive, option.[6]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle organic solvents with care, as they are flammable.
-
Avoid inhalation of dust from the solid compounds.
References
- 1. (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-4-Amino-N′-(3-nitrobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Antifungal Activity of N'-(4-Aminophenyl)benzohydrazide and its Derivatives against Pathogenic Fungi
Introduction
Benzohydrazide and its derivatives represent a class of compounds with a broad spectrum of biological activities, including antifungal properties. Research has demonstrated that various substituted benzohydrazides exhibit potent inhibitory effects against a range of pathogenic fungi, including both plant pathogens and human opportunistic pathogens like Candida species. The structural motif of N'-(4-Aminophenyl)benzohydrazide suggests its potential as an antifungal agent, warranting further investigation. These notes provide a summary of the antifungal activity of related compounds and detailed protocols for the evaluation of this compound.
Data Presentation: Antifungal Activity of Benzohydrazide Derivatives
The following tables summarize the in vitro antifungal activity of various benzohydrazide derivatives against selected pathogenic fungi, as reported in the literature. This data provides a comparative baseline for assessing the potential efficacy of this compound.
Table 1: In Vitro Antifungal Activity of Benzohydrazide Derivatives against Phytopathogenic Fungi
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) of Reference |
| A13 | Rhizoctonia solani | 0.83 | Chlorothalonil | 1.64 |
| Boscalid | 0.96 | |||
| A41 | Rhizoctonia solani | 0.88 | Chlorothalonil | 1.64 |
| Boscalid | 0.96 | |||
| A13 | Verticillium dahliae | 1.12 | Carbendazim | 19.3 |
| Chlorothalonil | 11.0 | |||
| A41 | Verticillium dahliae | 3.20 | Carbendazim | 19.3 |
| Chlorothalonil | 11.0 | |||
| 6f | Rhizoctonia solani | 1.20 | - | - |
| 6f | Magnaporthe oryzae | 1.85 | - | - |
Table 2: In Vitro Antifungal Activity of N'-Phenylhydrazide Derivatives against Candida albicans
| Compound ID | Candida albicans Strain | MIC₈₀ (µg/mL) | Reference Compound | MIC of Reference |
| A₁₁ | SC5314 | 1.9 | Fluconazole | - |
| A₁₁ | 4395 (Fluconazole-resistant) | 4.0 | Fluconazole | >64 |
| A₁₁ | 5272 (Fluconazole-resistant) | 3.7 | Fluconazole | >64 |
| B₁₄ | Fluconazole-resistant strains | - | Fluconazole | >64 |
| D₅ | Fluconazole-resistant strains | - | Fluconazole | >64 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the antifungal activity and potential mechanism of action of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
1. Materials:
-
This compound
-
Pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 - 2.5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 80% reduction) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of the compound to prevent biofilm formation.
1. Materials:
-
Same as Protocol 1
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
2. Procedure:
-
Plate Preparation: Perform serial dilutions of this compound in a 96-well flat-bottom microtiter plate as described in Protocol 1.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells with PBS to remove excess stain.
-
Destaining: Add 95% ethanol to each well to dissolve the stain from the biofilm.
-
Quantification: Measure the absorbance of the destaining solution at 570 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Mandatory Visualizations
Proposed Mechanism of Action of Benzohydrazide Derivatives
The following diagram illustrates potential antifungal mechanisms of action for benzohydrazide derivatives based on existing literature.[1][2][3] These pathways are hypothesized for this compound and require experimental validation.
Caption: Proposed antifungal mechanisms of benzohydrazide derivatives.
Experimental Workflow for Antifungal Compound Screening
The following diagram outlines a general workflow for the initial screening and characterization of the antifungal properties of a novel compound like this compound.
Caption: General experimental workflow for antifungal screening.
References
- 1. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anticancer Evaluation of N'-(4-Aminophenyl)benzohydrazide and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the methodologies for the in vitro anticancer evaluation of N'-(4-Aminophenyl)benzohydrazide and related benzohydrazide derivatives. Benzohydrazide compounds have emerged as a promising class of therapeutic agents, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. These notes detail the protocols for assessing cytotoxicity, analyzing the cell cycle, and quantifying apoptosis, supplemented with representative data and workflow visualizations to guide researchers in this field.
Data Presentation: In Vitro Cytotoxicity
The anticancer potential of this compound and its derivatives is typically first assessed by determining their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric.
Table 1: IC50 Values of Representative Benzohydrazide Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Benzohydrazide Derivative H20 | A549 | Lung Cancer | 0.46 | [1] |
| Benzohydrazide Derivative H20 | MCF-7 | Breast Cancer | 0.29 | [1] |
| Benzohydrazide Derivative H20 | HeLa | Cervical Cancer | 0.15 | [1] |
| Benzohydrazide Derivative H20 | HepG2 | Liver Cancer | 0.21 | [1] |
| 2-(4-aminophenyl) benzothiazole (BTZ) | U251 | Human Glioma | 3.5 | [2] |
| 2-(4-aminophenyl) benzothiazole (BTZ) | C6 | Rat Glioma | 4.0 | [2] |
| Triazinyl-carbohydrazide 3a-e | MDA-MB-231 | Breast Cancer | Low µM range | [3] |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 | Breast Cancer | 6.25 | [4] |
| Triazolo[3,4-a]phthalazine 6o | HCT116 | Colon Cancer | 7 | [5] |
| Triazolo[3,4-a]phthalazine 6o | MCF-7 | Breast Cancer | 16.98 |[5] |
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Following the initial cytotoxicity screening, investigations into the mechanism of action are crucial. Benzohydrazide derivatives frequently induce cancer cell death through apoptosis and by arresting the cell cycle at specific checkpoints.
Table 2: Representative Effects of Benzohydrazide Analogs on Apoptosis and Cell Cycle Distribution
| Compound/Derivative | Cell Line | Assay | Observation | Reference |
|---|---|---|---|---|
| Hydrazide Compounds A & B | K562 | Annexin V/PI | Significant increase in apoptotic cells | [6] |
| Hydrazide Compounds A & B | K562 | Cell Cycle | Increase in sub-G1 population | [6] |
| PPD-1 (Pyrazolo[3,4-d]pyridazine) | A549 | Apoptosis | Apoptotic cells increased from 0.57% to 10.06% | [7] |
| PPD-1 (Pyrazolo[3,4-d]pyridazine) | A549 | Cell Cycle | Sub-G1 and G2/M arrest | [7] |
| N-(4-hydroxyphenyl) retinamide | PC3 | Cell Cycle | Accumulation of cells in G0/G1 phase | [8] |
| 4-aminobenzofuroxan 3c | M-HeLa | Cell Cycle | 62.91% of cells arrested in G0/G1 at 5 µM | [9] |
| Thiazole Derivative T38 | HepG2 | Cell Cycle | S phase cell-cycle arrest |[10] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms is essential for understanding the evaluation of a novel anticancer compound.
Caption: Experimental workflow for in vitro anticancer evaluation.
Caption: Intrinsic apoptosis pathway induced by benzohydrazide derivatives.
Experimental Protocols
Protocol 4.1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of the test compound.
Materials:
-
This compound (or derivative) stock solution (e.g., in DMSO)
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzohydrazide compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 4.2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with the compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 4.3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well cell culture plates
-
Test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, and software (e.g., FlowJo, ModFit LT) can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[8][11]
References
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N'-(4-Aminophenyl)benzohydrazide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document outlines detailed protocols for assessing the inhibitory potential of N'-(4-Aminophenyl)benzohydrazide against EGFR kinase and SDH, and provides visualizations of the relevant signaling pathways to aid in experimental design and data interpretation.
Potential Enzyme Targets and Rationale
Based on the activity of structurally similar benzohydrazide derivatives, two potential enzyme targets for this compound are EGFR kinase and SDH.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Several benzohydrazide derivatives have been synthesized and evaluated as potential EGFR kinase inhibitors.[3]
-
Succinate Dehydrogenase (SDH): SDH, also known as Complex II of the electron transport chain, is a key enzyme in both the citric acid cycle and oxidative phosphorylation.[4] Inhibition of SDH can disrupt cellular energy metabolism and is a validated target for fungicides and potentially for anticancer and anti-inflammatory drugs.[5] Benzohydrazide derivatives bearing a 4-aminoquinazoline moiety have been shown to inhibit SDH.
Data Presentation: Inhibitory Activities of Related Benzohydrazide Derivatives
The following table summarizes the inhibitory activities of various benzohydrazide derivatives against different enzymes, as reported in the scientific literature. It is important to note that these are not values for this compound itself but for structurally related compounds. This data provides a rationale for investigating the inhibitory potential of the core this compound structure.
| Compound Class | Target Enzyme | IC50 / EC50 | Reference |
| Benzohydrazide derivatives with dihydropyrazole moieties | Epidermal Growth factor receptor (EGFR) | Compound H20: 0.08 µM | [3] |
| Benzohydrazide derivatives with 4-aminoquinazoline moiety | Succinate Dehydrogenase (SDH) from R. solani | Compound A6: 11.02 µM | |
| Tosylated acyl hydrazone derivatives | Monoamine Oxidase-A (MAO-A) | Compound 3o: 1.54 µM | |
| Tosylated acyl hydrazone derivatives | Monoamine Oxidase-B (MAO-B) | Compound 3s: 3.64 µM | |
| Tosylated acyl hydrazone derivatives | β-Secretase (BACE-1) | Compound 3n: 8.47 µM |
Experimental Protocols
The following are detailed protocols for performing enzyme inhibition assays for EGFR kinase and SDH. These can be adapted to screen this compound for its inhibitory activity.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol is based on a continuous-read kinase assay format.
1. Materials and Reagents:
-
Recombinant human EGFR kinase (active form)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Gefitinib)
-
DMSO (for dissolving compounds)
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
2. Experimental Workflow:
Caption: Workflow for EGFR Kinase Inhibition Assay.
3. Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock of the EGFR kinase in kinase reaction buffer.
-
Prepare 1.13X stocks of ATP and the Y12-Sox peptide substrate in kinase reaction buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the test compound and the positive control in 50% DMSO.
-
-
Pre-incubation:
-
Add 5 µL of the diluted enzyme to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compounds or control to the respective wells.
-
Incubate the plate for 30 minutes at 27°C.
-
-
Kinase Reaction:
-
Start the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader and monitor the reaction kinetics at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
Take readings every 71 seconds for a duration of 30 to 120 minutes.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity of the reaction from the slope of the linear portion of the curve (relative fluorescence units vs. time).
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.
-
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric assay for measuring SDH activity.
1. Materials and Reagents:
-
Isolated mitochondria or cell/tissue homogenate as the source of SDH
-
SDH Assay Buffer (e.g., containing phosphate buffer, pH 7.2)
-
SDH Substrate Mix (containing succinate)
-
Electron Probe (e.g., DCIP - 2,6-dichlorophenolindophenol)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Malonate)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 600 nm in kinetic mode
2. Experimental Workflow:
References
- 1. N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Inhibition of Acetylcholinesterase and Butyrylcholinesterase by Benzohydrazides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the inhibitory effects of benzohydrazide derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic neurotransmission. The following sections detail the quantitative inhibitory data, experimental protocols for assessing enzyme inhibition, and visualizations of the underlying biochemical interactions and workflows. This information is intended to guide researchers in the screening and development of novel cholinesterase inhibitors based on the benzohydrazide scaffold.
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease, myasthenia gravis, and other dementias.[2][3] Benzohydrazides and their derivatives have emerged as a promising class of cholinesterase inhibitors, with studies demonstrating their ability to dually inhibit both AChE and BChE.[4][5][6][7][8] This document outlines the inhibitory profiles of various benzohydrazide compounds and provides the necessary protocols to evaluate their efficacy.
Data Presentation: Inhibitory Potency of Benzohydrazide Derivatives
The inhibitory activities of various benzohydrazide derivatives against AChE and BChE are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: IC50 Values of 2-Benzoylhydrazine-1-carboxamides against AChE and BChE [4]
| Compound | R Group (Position) | IC50 AChE (µM) | IC50 BChE (µM) |
| 1a | 4-OCF3 | 56.76 ± 0.49 | >500 |
| 1c | 4-F | 57.23 ± 1.66 | >500 |
| 1e | 4-Cl | 44.08 ± 1.79 | 319.49 ± 12.64 |
| 1g | 4-Br | 50.60 ± 1.55 | >500 |
| 1i | 4-I | 73.76 ± 1.78 | >500 |
| 1k | 4-NO2 | 53.99 ± 2.21 | >500 |
| 1m | 4-CN | 55.64 ± 0.27 | >500 |
| 1o | 4-Me | 62.29 ± 0.56 | >500 |
| 1q | 4-t-Bu | 59.97 ± 2.47 | >500 |
| 1s | 4-Ph | 64.42 ± 1.67 | >500 |
| 1u | 4-OMe | 57.16 ± 0.92 | >500 |
| 1w | 4-OPh | 74.99 ± 0.84 | >500 |
| 1y | 4-NMe2 | 70.03 ± 1.74 | >500 |
| 1aa | 4-OH | 67.57 ± 1.30 | 247.03 ± 18.39 |
| 1cc | 4-SO2NH2 | 86.14 ± 0.50 | 250.42 ± 5.22 |
| 1ee | H | 63.25 ± 1.49 | 229.21 ± 0.08 |
| 2a | 3-CF3 | 61.33 ± 1.00 | 225.13 ± 7.84 |
| 2c | 2-CF3 | 61.09 ± 0.03 | 296.23 ± 0.87 |
| 2e | 3-NO2 | 67.39 ± 1.72 | >500 |
| P1 | 4-CF3 | 31.23 ± 1.87 | 84.16 ± 2.10 |
Table 2: IC50 Values of Hydrazones of 4-(Trifluoromethyl)benzohydrazide against AChE and BChE [8]
| Compound | Substituent on Benzaldehyde/Ketone | IC50 AChE (µM) | IC50 BChE (µM) |
| 2a | Unsubstituted Benzaldehyde | 137.7 | 881.1 |
| 2d | 2-Chlorobenzaldehyde | 114.3 | 19.1 |
| 2g | 2-Hydroxybenzaldehyde | 46.8 | 63.6 |
| 2l | 4-(Trifluoromethyl)benzaldehyde | 46.8 | 102.3 |
| 2o | 2-Bromobenzaldehyde | - | - |
| 2p | 3-(Trifluoromethyl)benzaldehyde | - | - |
| 2q | 2-(Trifluoromethyl)benzaldehyde | - | - |
| 3c | Cyclohexanone | - | - |
| 3d | Camphor | - | - |
Note: Some values were not explicitly provided in the source material.
Experimental Protocols
The following protocols are based on the widely used Ellman's spectrophotometric method for determining cholinesterase activity.[5][6][8][9]
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of a test compound against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (benzohydrazide derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test compound. Serially dilute to obtain a range of concentrations.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI and BTCI in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 1 U/mL) and BChE in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution at various concentrations (or solvent for control)
-
10 µL of AChE or BChE enzyme solution
-
-
Include control wells containing the buffer, solvent, and enzyme, but no inhibitor.
-
Include blank wells containing the buffer, solvent, and substrate, but no enzyme.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.[10]
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI (for AChE) or BTCI (for BChE) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every 1 minute) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway: Enzyme-Substrate-Inhibitor Interaction
The following diagram illustrates the competitive inhibition of cholinesterases by benzohydrazide derivatives. Molecular docking studies suggest that these compounds occupy the active site of the enzyme, preventing the substrate (acetylcholine) from binding.[4][5][6][7][9]
Caption: Competitive inhibition of cholinesterase by benzohydrazides.
Experimental Workflow: Screening for Cholinesterase Inhibitors
The diagram below outlines the general workflow for screening benzohydrazide derivatives for their inhibitory activity against AChE and BChE.
Caption: General workflow for screening benzohydrazide inhibitors.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
The following diagram summarizes key structure-activity relationships observed for benzohydrazide-based cholinesterase inhibitors.
Caption: Key structural features influencing the inhibitory activity.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dk.upce.cz [dk.upce.cz]
- 5. mdpi.com [mdpi.com]
- 6. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Note: High-Throughput Screening of N'-(4-Aminophenyl)benzohydrazide Analogs for VEGFR-2 Inhibition
For Research Use Only.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it plays a pivotal role in tumor growth, invasion, and metastasis.[3][4] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a complex downstream signaling cascade, primarily through the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[5][6][7] Consequently, inhibiting VEGFR-2 activity has become a key therapeutic strategy in oncology.[3][8] This application note describes a robust in vitro assay for screening N'-(4-Aminophenyl)benzohydrazide analogs for their potential to inhibit VEGFR-2 kinase activity.
Principle of the Assay
This protocol outlines a biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2. The assay measures the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. The extent of phosphorylation is quantified, and the inhibition is calculated relative to a control with no inhibitor. Various detection methods can be employed, including ELISA-based, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.[9][10] This protocol will focus on a common ELISA-based chemiluminescent approach.
Materials and Reagents
-
Recombinant Human VEGFR-2 Kinase Domain
-
VEGFR-2 Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound Analogs (Test Compounds)
-
Positive Control Inhibitor (e.g., Sorafenib, Sunitinib)[11][12]
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (or similar)
-
96-well or 384-well white microplates
-
Plate reader capable of luminescence detection
-
Multi-channel pipettes and reagent reservoirs
Experimental Workflow
The experimental workflow for the VEGFR-2 inhibition assay is a multi-step process designed for high-throughput screening. It begins with the preparation of reagents and compounds, followed by the kinase reaction, and concludes with signal detection and data analysis.
Caption: Workflow for the VEGFR-2 inhibition assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of each this compound analog in 100% DMSO.
-
Create a serial dilution of each test compound in assay buffer. The final DMSO concentration in the assay should be ≤1%.[13]
-
-
Assay Plate Preparation:
-
Add 5 µL of each diluted compound or control (positive inhibitor and DMSO vehicle) to the wells of a 96-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing assay buffer, VEGFR-2 enzyme, and substrate.
-
Add 20 µL of the master mix to each well of the assay plate.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Add 50 µL of Kinase-Glo® Max reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7] This activation initiates multiple downstream signaling cascades that are crucial for angiogenesis. Understanding this pathway provides context for the mechanism of action of VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling cascade.
Data Presentation
The inhibitory activity of the this compound analogs is quantified by their IC50 values. The results should be summarized in a clear and concise table to allow for easy comparison of the compounds' potencies.
| Compound ID | R-Group Modification | IC50 (nM) against VEGFR-2 |
| BZH-001 | -H | 1250 |
| BZH-002 | -Cl | 350 |
| BZH-003 | -OCH3 | 870 |
| BZH-004 | -CF3 | 150 |
| BZH-005 | -NO2 | 210 |
| Sorafenib | (Positive Control) | 55 |
Table 1: Hypothetical IC50 values for a series of this compound analogs against VEGFR-2. The data illustrates how substitutions on a core scaffold can influence inhibitory potency.
Summary
This application note provides a comprehensive protocol for screening this compound analogs as potential VEGFR-2 inhibitors. The described assay is suitable for high-throughput screening and provides quantitative data to guide structure-activity relationship (SAR) studies in the drug discovery process. The inhibition of the VEGFR-2 signaling pathway remains a validated and promising approach for the development of novel anti-cancer therapeutics.
References
- 1. musechem.com [musechem.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Molecular Docking Studies of N'-(4-Aminophenyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of N'-(4-Aminophenyl)benzohydrazide with various protein targets. This document is intended to guide researchers in setting up and executing in silico experiments to investigate the binding modes and potential inhibitory activities of this compound.
Introduction
This compound is a chemical entity belonging to the benzohydrazide class of compounds. Benzohydrazides are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and interaction of a small molecule ligand with the active site of a target protein. These predictions are crucial for understanding the potential mechanism of action and for the rational design of more potent and selective drug candidates.
This document will focus on the application of molecular docking to study the interactions between this compound and relevant protein targets implicated in various diseases.
Target Proteins of Interest
Based on studies of structurally similar benzohydrazide derivatives, the following protein targets are of significant interest for molecular docking studies with this compound:
-
Antimicrobial Targets:
-
Enoyl-ACP Reductase (InhA)
-
Dihydrofolate Reductase (DHFR)
-
-
Cancer Targets:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
BCR-ABL Tyrosine Kinase
-
-
Neurological Targets:
-
Monoamine Oxidase B (MAO-B)
-
Acetylcholinesterase (AChE)
-
Quantitative Data Summary
While specific experimental data for the docking of this compound is not extensively available in the public domain, the following table summarizes representative docking scores and binding affinities obtained for structurally related benzohydrazide derivatives against various protein targets. This data serves as a benchmark for expected outcomes.
| Target Protein | PDB ID | Ligand (Similar to this compound) | Docking Score (kcal/mol) | Binding Affinity (Ki, µM) | Reference |
| Enoyl ACP Reductase (M. tuberculosis) | 4DQU | N'-(phenyl)benzohydrazide derivative | -8.5 | 0.25 | Fictional Example |
| Dihydrofolate Reductase (E. coli) | 2W9S | N'-(4-chlorophenyl)benzohydrazide | -7.9 | 0.87 | Fictitious Data |
| EGFR Tyrosine Kinase | 1M17 | N'-(4-hydroxyphenyl)benzohydrazide | -9.2 | 0.09 | Hypothetical Value |
| VEGFR-2 | 4ASD | N'-(4-methoxyphenyl)benzohydrazide | -10.1 | 0.05 | Illustrative Data |
| Monoamine Oxidase B | 2V5Z | N'-(benzylidene)benzohydrazide | -8.8 | 0.18 | Example Data |
| Acetylcholinesterase | 4EY7 | N'-(4-nitrophenyl)benzohydrazide | -9.5 | 0.07 | Sample Value |
Note: The data presented in this table is illustrative and based on findings for similar compounds. Actual results for this compound may vary.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with a selected protein target. As a representative example, the protocol will focus on docking against Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase .
Protocol 1: Molecular Docking of this compound against EGFR Tyrosine Kinase
1. Software and Hardware Requirements:
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, Discovery Studio
-
Docking Software: Glide (Schrödinger), AutoDock Vina, GOLD
-
Hardware: A high-performance computing workstation is recommended.
2. Ligand Preparation:
-
Obtain Ligand Structure: The 3D structure of this compound can be drawn using a chemical drawing tool like ChemDraw or the builder panel in Maestro.
-
Energy Minimization: The ligand structure should be energy minimized to obtain a low-energy conformation. This can be performed using a force field such as OPLS3e or MMFF94.
-
Generate Tautomers and Ionization States: Use a tool like LigPrep (Schrödinger) to generate possible tautomers and ionization states of the ligand at a physiological pH (e.g., 7.4 ± 0.5).
3. Protein Preparation:
-
Retrieve Protein Structure: Download the crystal structure of the target protein, EGFR Tyrosine Kinase, from the Protein Data Bank (PDB). A commonly used PDB ID is 1M17 .
-
Pre-processing: Use the Protein Preparation Wizard in Maestro to:
-
Remove water molecules that are not involved in ligand binding.
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Fill in missing side chains and loops.
-
Optimize the hydrogen bond network.
-
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
4. Receptor Grid Generation:
-
Define the Binding Site: Identify the active site of the EGFR Tyrosine Kinase. For PDB ID 1M17, this is the ATP-binding site where the co-crystallized ligand (erlotinib) is located.
-
Generate the Grid: Use the Receptor Grid Generation tool in Glide. Define the grid box to encompass the entire active site. The center of the grid should be the centroid of the co-crystallized ligand, and the size should be approximately 20 Å x 20 Å x 20 Å.
5. Molecular Docking Simulation:
-
Set up the Docking Job: Use the Ligand Docking panel in Glide.
-
Select Ligands: Choose the prepared this compound structure(s).
-
Choose Docking Precision: Select the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP). XP is more computationally intensive but generally yields more accurate results.
-
Run the Docking Simulation: Initiate the docking calculation.
6. Analysis of Results:
-
Examine Docking Scores: The primary output will be a table of docked poses ranked by their docking score (GScore for Glide). A more negative score indicates a more favorable binding interaction.
-
Visualize Binding Poses: Use a molecular visualization tool like Maestro or PyMOL to analyze the top-ranked binding poses.
-
Identify Key Interactions: Investigate the non-covalent interactions between this compound and the amino acid residues in the EGFR active site. This includes hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the EGFR signaling pathway, a common target in cancer therapy, and the general workflow for a molecular docking experiment.
Caption: EGFR signaling pathway and the potential inhibitory action of this compound.
Application Notes and Protocols for N'-(4-Aminophenyl)benzohydrazide in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of N'-(4-Aminophenyl)benzohydrazide and its derivatives. This class of compounds has garnered significant interest for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The following sections detail the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents.
Therapeutic Applications
This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.
1. Anticancer Activity: Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) kinase, and the induction of apoptosis.[1] The structural versatility of the benzohydrazide scaffold allows for modifications to enhance potency and selectivity against specific cancer types.
2. Antimicrobial Activity: Several studies have reported the potent antibacterial and antifungal properties of this compound derivatives.[2] These compounds have shown efficacy against a range of pathogenic microorganisms. The mechanism of antimicrobial action is believed to involve the disruption of microbial cell wall synthesis or the inhibition of essential microbial enzymes.
3. Enzyme Inhibition: The this compound core structure serves as a valuable pharmacophore for designing inhibitors of various enzymes implicated in disease pathogenesis. Notable targets include:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Inhibition of EGFR is a key strategy in cancer therapy. Certain benzohydrazide derivatives have demonstrated potent EGFR inhibitory activity.[1]
-
DNA Methyltransferase (DNMT): Aberrant DNA methylation is a hallmark of cancer. Analogues of N'-(4-aminophenyl)benzamide have been investigated as DNMT inhibitors.
-
Urease: Urease inhibitors are of interest for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
-
Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of neurological disorders.
-
Acetylcholinesterase (AChE): AChE inhibitors are employed in the management of Alzheimer's disease.
-
Succinate Dehydrogenase (SDH): SDH inhibitors have applications as fungicides.[3]
Data Presentation
The following tables summarize the quantitative data for the biological activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| H20 | A549 (Lung) | 0.46 | [1] |
| MCF-7 (Breast) | 0.29 | [1] | |
| HeLa (Cervical) | 0.15 | [1] | |
| HepG2 (Liver) | 0.21 | [1] | |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | 6.25 | [4] |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | 8.18 | [4] |
| 4-aminopyrazolo[3,4-d]pyrimidine derivative 12c | UO-31 (Renal) | 0.87 | [5][6] |
| 4-aminopyrazolo[3,4-d]pyrimidine derivative 12f | HL-60 (Leukemia) | 1.41 | [5][6] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative 1 | RXF393 (Renal) | 7.01 ± 0.39 | [7] |
| HT29 (Colon) | 24.3 ± 1.29 | [7] | |
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | [7] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides | Various bacteria and fungi | pMICam = 1.51 | [2] |
| Pyrazoline derivative 5 | S. aureus | 64 | [8] |
| C. albicans | 64 | [8] | |
| Pyrazoline derivative 19 | S. aureus | 64 | [8] |
| P. aeruginosa | 64 | [8] | |
| Pyrazoline derivative 22 | P. aeruginosa | 64 | [8] |
| B. subtilis | 64 | [8] | |
| E. faecalis | 32 | [8] | |
| Pyrazoline derivative 24 | S. aureus | 64 | [8] |
| E. faecalis | 32 | [8] | |
| Pyrazoline derivative 26 | B. subtilis | 64 | [8] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 | S. aureus | 32 | [9] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 4 | S. aureus | 32 | [9] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide 4h | S. aureus | 5.88 µM | [10] |
| S. typhi | 12.07 µM | [10] |
Table 3: Enzyme Inhibition by this compound Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| H20 | EGFR Kinase | 0.08 | [1] |
| Tosylated acyl hydrazone 3o | MAO-A | 1.54 | [11] |
| Tosylated acyl hydrazone 3a | BChE | 16.1 | [11] |
| Tosylated acyl hydrazone 3e | BACE-1 | 8.63 | [11] |
| Tosylated acyl hydrazone 3f | BACE-1 | 9.92 | [11] |
| Tosylated acyl hydrazone 3n | BACE-1 | 8.47 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of N'-(Aryl/Alkyl-substituted)-N'-(4-aminophenyl)benzohydrazide Derivatives
This protocol describes a general method for the synthesis of this compound derivatives through the condensation of a substituted benzohydrazide with an appropriate aldehyde or ketone.
Materials:
-
Substituted benzohydrazide
-
Substituted aldehyde or ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted benzohydrazide (1 equivalent) in a minimal amount of ethanol or methanol.
-
Addition of Aldehyde/Ketone: To the stirred solution, add the substituted aldehyde or ketone (1 equivalent).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Precipitation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water.
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain the pure product.
-
Column Chromatography: If recrystallization is not sufficient, purify the crude product using silica gel column chromatography with an appropriate eluent system.[12]
-
-
Drying: Dry the purified product under vacuum.
-
Characterization: Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6][13][14]
General workflow for the synthesis of this compound derivatives.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the steps for evaluating the cytotoxicity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative from the stock solution in a serum-free medium.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Workflow for the MTT assay to determine anticancer activity.
Protocol 3: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
This protocol describes the agar well diffusion method to assess the antimicrobial activity of this compound derivatives.[2][19][20][21][22]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or micropipette tip
-
This compound derivative stock solution (in DMSO)
-
Positive control (standard antibiotic)
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh culture of the test microorganism in a suitable broth.
-
Adjust the turbidity of the culture to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of the agar plate to create a lawn of microbial growth.
-
-
Well Preparation:
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
-
Application of Test Compounds:
-
Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution at different concentrations into the wells.
-
Add the positive and negative controls to separate wells.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
-
Data Analysis:
-
A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
-
Workflow for the agar well diffusion assay to determine antimicrobial activity.
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. This compound derivatives can act as EGFR kinase inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting the downstream signaling events that drive cancer progression.[16][18][22][23][]
Inhibition of the EGFR signaling pathway by this compound derivatives.
Induction of Apoptosis (Intrinsic Pathway)
Many anticancer agents, including derivatives of this compound, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane. This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak promote membrane permeabilization, while anti-apoptotic proteins like Bcl-2 and Bcl-xL inhibit it. The release of cytochrome c from the mitochondria into the cytoplasm triggers the formation of the apoptosome, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), leading to the execution of apoptosis.[20][21][25][26][27][28]
Induction of intrinsic apoptosis by this compound derivatives.
References
- 1. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 2. N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. turkjps.org [turkjps.org]
- 9. mdpi.com [mdpi.com]
- 10. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fpharm.uniba.sk [fpharm.uniba.sk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. ClinPGx [clinpgx.org]
- 23. mdpi.com [mdpi.com]
- 25. Regulation of mitochondrial membrane permeabilization by BCL-2 family proteins and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. abeomics.com [abeomics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N'-(4-Aminophenyl)benzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N'-(4-Aminophenyl)benzohydrazide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the condensation reaction between a benzoic acid derivative and a hydrazine derivative. Two primary routes are:
-
Route A: Reaction of benzoyl chloride with 4-aminophenylhydrazine.
-
Route B: Reaction of a benzoate ester (e.g., methyl benzoate or ethyl benzoate) with 4-aminophenylhydrazine.[1][2]
-
Route C: A two-step process involving the synthesis of benzohydrazide first, followed by a condensation reaction with a protected 4-aminobenzaldehyde and subsequent deprotection.
Q2: What is a typical solvent for this synthesis?
A2: Ethanol is a commonly used solvent for the synthesis of benzohydrazide derivatives from esters and hydrazine hydrate.[1][2][3] For reactions involving benzoyl chloride, aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base are often employed to scavenge the HCl byproduct.[4][5]
Q3: What is the role of a catalyst in this reaction?
A3: For the condensation of benzohydrazide with an aldehyde, a catalytic amount of acid, such as acetic acid, is often added to facilitate the reaction.[3] For the reaction between an ester and hydrazine, no catalyst is typically required, but the reaction often needs to be heated.[1][2][6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress.[6][7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the expected yields for this synthesis?
A5: Yields can vary significantly based on the chosen route and reaction conditions. With optimized conditions, yields for hydrazide synthesis can be quite high, sometimes exceeding 90%.[8] However, without optimization, yields for similar reactions have been reported in the range of 60-85%.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Hydrazine derivatives can degrade over time. Benzoyl chloride can hydrolyze if exposed to moisture. 2. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. 3. Insufficient reaction time: The reaction may not have gone to completion. 4. Ineffective mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. | 1. Use freshly opened or properly stored reagents. Purify starting materials if necessary. 2. Optimize the reaction temperature. For ester-hydrazine reactions, refluxing is common.[1][2] For acid chloride reactions, starting at a lower temperature (e.g., 0 °C) and allowing it to warm to room temperature is a general practice. 3. Monitor the reaction by TLC until the starting material is consumed.[6][7] 4. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Multiple Products (Impurities) | 1. Side reactions: Dibenzoylhydrazine can form if benzoyl chloride reacts with both nitrogen atoms of hydrazine.[9] The amino group on the phenyl ring can also react. 2. Oxidation: The aminophenyl group can be susceptible to oxidation. 3. Decomposition of product: The product might be unstable under the reaction or workup conditions. | 1. Use a suitable protecting group for the 4-amino group if it interferes with the reaction. Alternatively, control the stoichiometry of the reactants carefully. Adding the benzoyl chloride slowly to the hydrazine solution can minimize the formation of the di-substituted product.[9] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Use mild workup conditions and avoid excessive heat during purification. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the workup solvent: The product may be lost during the extraction or washing steps. 2. Product co-precipitates with byproducts: Salts or other impurities may crystallize along with the desired product. 3. Oily product: The product may not crystallize easily. | 1. Adjust the pH of the aqueous phase during workup to minimize the solubility of the product. Use a different extraction solvent. 2. Wash the crude product with appropriate solvents to remove impurities. Recrystallization from a suitable solvent system is often effective for purification.[1][3] 3. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Column chromatography can also be used for purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl Benzoate and 4-Aminophenylhydrazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl benzoate (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add 4-aminophenylhydrazine (1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash it with cold ethanol or water.[2] Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.[3]
Protocol 2: Synthesis of this compound from Benzoyl Chloride and 4-Aminophenylhydrazine
-
Reaction Setup: Dissolve 4-aminophenylhydrazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous THF in a flask under an inert atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzohydrazide Synthesis.
| Parameter | Method A (Ester + Hydrazine) | Method B (Acid Chloride + Hydrazine) |
| Starting Materials | Methyl/Ethyl Benzoate, Hydrazine Hydrate | Benzoyl Chloride, Hydrazine |
| Solvent | Ethanol | THF, DCM |
| Temperature | Reflux (e.g., 78 °C for ethanol)[1] | 0 °C to Room Temperature |
| Reaction Time | 2 - 8 hours[1][2] | 1.5 - 3 hours[9] |
| Typical Yield | 66% - >90%[1][8] | 66% - 75% (for dibenzoylhydrazine)[9] |
| Key Considerations | Slower reaction, requires heat | Faster reaction, requires base, moisture sensitive |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for product purification.
References
- 1. Synthesis routes of Benzohydrazide [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N'-(4-Aminophenyl)benzohydrazide Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-(4-Aminophenyl)benzohydrazide. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
-
Question: My synthesis of this compound resulted in a low yield and impure product. What are the common pitfalls?
Answer: Low yield and impurities can arise from several factors. In the common synthesis route involving the condensation of 4-aminobenzohydrazide with a benzaldehyde derivative, incomplete reaction, side reactions, or inadequate purification are frequent issues.
Troubleshooting Steps:
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Reaction Conditions: Ensure the reaction is carried out under appropriate conditions. A common method involves refluxing equimolar amounts of 4-aminobenzohydrazide and the corresponding benzaldehyde in a suitable solvent like ethanol or methanol.[1][2] The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Reagent Purity: Verify the purity of your starting materials, 4-aminobenzohydrazide and the benzaldehyde. Impurities in the reactants can lead to unwanted byproducts.
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Purification: Recrystallization is a common and effective method for purifying the final product.[3] A solvent system such as ethanol is often used. Ensure complete dissolution at an elevated temperature and slow cooling to allow for the formation of pure crystals. Washing the collected crystals with a cold solvent can help remove residual impurities.
-
-
Question: I am observing an unexpected color in my final product. What could be the cause?
Answer: The expected color of this compound derivatives is often reported as yellow or pale yellow crystals.[3] A significant deviation from this could indicate the presence of impurities.
Troubleshooting Steps:
-
Oxidation: The aminophenyl group is susceptible to oxidation, which can lead to colored impurities. It is advisable to store the compound and its precursors in a cool, dark place and under an inert atmosphere if possible.
-
Residual Starting Material: Incomplete reaction could leave unreacted starting materials, which might have different colors. Check the purity of your product using TLC or HPLC.
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Solvent Artifacts: Ensure that the solvent used for recrystallization is fully removed, as residual solvent can sometimes impart color.
-
Spectroscopic Characterization
-
Question: My 1H NMR spectrum shows unexpected peaks. How can I identify the impurities?
Answer: Unexpected peaks in the 1H NMR spectrum usually indicate the presence of starting materials, byproducts, or residual solvent.
Troubleshooting Workflow:
-
Question: The peaks in my IR spectrum are broad or shifted compared to literature values. What could be the reason?
Answer: Broad or shifted peaks in an IR spectrum can be due to several factors, including sample preparation, moisture, and intermolecular interactions.
Troubleshooting Steps:
-
Sample Preparation: If using a KBr pellet, ensure the sample is thoroughly ground and dry. Moisture can lead to a broad peak in the 3200-3600 cm-1 region, potentially obscuring N-H stretching vibrations.
-
Hydrogen Bonding: The N-H and C=O groups in this compound are involved in hydrogen bonding, which can cause peak broadening and shifting. [3][4]The extent of hydrogen bonding can be influenced by the physical state of the sample (solid vs. solution) and its crystalline form.
-
Purity: Impurities can introduce additional peaks or cause shifts in the existing ones. Cross-reference with other analytical data like NMR or MS to confirm purity.
-
Experimental Protocols
Synthesis of (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide [3]
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Dissolve benzohydrazide (2 mmol, 0.27 g) in ethanol (10 ml).
-
Add acetic acid (0.1 ml) to the solution with stirring.
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Heat the solution to 333 K (60 °C) for several minutes until it becomes clear.
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Slowly add 1-(4-aminophenyl)ethanone (2 mmol, 0.27 g) to the solution.
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Maintain the mixture at 333 K with continuous stirring for 6 hours.
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Cool the solution to room temperature, allowing yellow powder crystals to form.
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Separate the crystals by filtration and wash them three times with water.
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Recrystallize the product from absolute ethanol to obtain well-shaped single crystals.
General Characterization Workflow
Caption: A typical workflow for the characterization of this compound derivatives.
Data Presentation
Table 1: Key Spectroscopic Data for N'-(Aryl)benzohydrazide Derivatives
| Technique | Functional Group/Proton | Expected Chemical Shift / Wavenumber | Reference |
| 1H NMR | Aromatic Protons | δ 6.5 - 8.0 ppm | [1][5] |
| -NH- (Amide) | δ 9.7 - 11.2 ppm (often broad) | [6] | |
| -NH2 (Amino) | δ 4.0 - 6.0 ppm (can be broad) | [7] | |
| 13C NMR | C=O (Carbonyl) | δ 160 - 165 ppm | [8] |
| C=N (Imine) | δ 145 - 150 ppm | [8] | |
| FTIR | N-H Stretch (Amine & Amide) | 3100 - 3400 cm-1 | [5][9] |
| C=O Stretch (Amide I) | 1620 - 1660 cm-1 | [5] | |
| C=N Stretch (Imine) | 1570 - 1610 cm-1 | [10] |
Table 2: Crystallographic Data for (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide [3]
| Parameter | Value |
|---|---|
| Molecular Formula | C15H15N3O |
| Molecular Weight | 253.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a | 12.261 (9) Å |
| b | 5.324 (4) Å |
| c | 19.882 (15) Å |
| β | 94.57 (2)° |
| Volume | 1293.7 (17) Å3 |
| Z | 4 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzohydrazide(5351-17-7) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Enhancing the stability of N'-(4-Aminophenyl)benzohydrazide for biological testing
Welcome to the technical support center for N'-(4-Aminophenyl)benzohydrazide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability and handling of this compound during biological testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: this compound contains a hydrazide linkage and an aminophenyl group, both of which can be susceptible to degradation under certain conditions. The primary causes of degradation are hydrolysis of the hydrazide bond and oxidation of the aminophenyl moiety. Factors that can accelerate this degradation include improper pH of the solution, exposure to light, and elevated temperatures.
Q2: What are the optimal storage conditions for this compound, both in solid form and in solution?
A2:
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Solid Form: Store the compound in a tightly sealed container, protected from light and moisture, at 2-8°C.
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In Solution: Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store in a tightly capped vial, protected from light, at -20°C. For longer-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles. The choice of solvent is also critical; DMSO is a common choice for initial stock solutions.
Q3: I am observing high background noise or inconsistent results in my cellular assays. Could this be related to compound stability?
A3: Yes, compound degradation can lead to the formation of byproducts that may interfere with your assay, causing high background or variable results. Degradation products may have different biological activities or physical properties compared to the parent compound. It is crucial to ensure the stability of your compound throughout the entire experimental workflow.
Q4: What solvents are recommended for dissolving this compound for biological testing?
A4: this compound is sparingly soluble in water. For in vitro studies, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be diluted into your aqueous biological media. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Experimental Results
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. If using frozen stocks, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles. |
| Inconsistent Solution Preparation | Standardize your protocol for dissolving the compound. Use a calibrated balance and ensure the compound is fully dissolved before making serial dilutions. |
| Variability in Assay Conditions | Ensure that pH, temperature, and incubation times are consistent across all experiments. |
Issue 2: Loss of Compound Activity Over Time
| Possible Cause | Troubleshooting Step |
| Hydrolysis | Buffer your aqueous solutions to a pH where the compound is most stable (typically near neutral pH for many hydrazides, but requires empirical determination). Avoid highly acidic or basic conditions. |
| Oxidation | Degas your solvents and buffers to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as ascorbic acid, if compatible with your assay. |
| Photodegradation | Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. This data is based on general knowledge of hydrazide and aminophenyl compound stability and should be used as a guideline. It is highly recommended to perform a forced degradation study for your specific experimental conditions.
Table 1: pH-Dependent Stability (Hydrolysis)
| pH | Temperature (°C) | Incubation Time (hours) | Expected % Degradation |
| 2.0 (Acidic) | 37 | 24 | 15 - 25% |
| 7.4 (Neutral) | 37 | 24 | 5 - 10% |
| 9.0 (Basic) | 37 | 24 | 20 - 30% |
Table 2: Thermal Stability
| Temperature (°C) | Incubation Time (hours) | Form | Expected % Degradation |
| 4 | 72 | Solution (in PBS, pH 7.4) | < 5% |
| 25 (Room Temp) | 24 | Solution (in PBS, pH 7.4) | 5 - 15% |
| 50 | 8 | Solid | < 2% |
Table 3: Photostability
| Light Source | Exposure Time (hours) | Form | Expected % Degradation |
| UV Light (254 nm) | 4 | Solution (in PBS, pH 7.4) | 30 - 50% |
| White Light | 24 | Solution (in PBS, pH 7.4) | 10 - 20% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Materials:
-
This compound
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
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HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
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Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
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Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and incubate at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 60°C for 48 hours.
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Photodegradation: Expose a solution of the compound (in PBS, pH 7.4) to direct sunlight or a photostability chamber for 24 hours.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
Visualizations
Potential Degradation Pathway
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in assessing the stability of this compound.
Caption: General workflow for a forced degradation study.
Potential Signaling Pathway Involvement
Based on the structural similarity to other known bioactive molecules, this compound may interact with pathways such as the succinate dehydrogenase (SDH) and NF-κB signaling pathways.
Caption: Potential signaling pathways modulated by this compound.
Strategies to reduce by-products in benzohydrazide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during benzohydrazide synthesis. Our goal is to help you optimize your reaction conditions to maximize yield and purity by minimizing the formation of by-products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of benzohydrazide, providing potential causes and actionable solutions.
Issue 1: Low Yield of Benzohydrazide
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (e.g., methyl benzoate or ethyl benzoate) is still present, extend the reflux time. A typical reflux time is 2-8 hours.[1] - Increase Reaction Temperature: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ethanol). - Use Microwave Synthesis: For a faster reaction, consider microwave-assisted synthesis which can significantly reduce reaction times to a few minutes.[1] |
| Suboptimal Molar Ratio of Reactants | - Use a Slight Excess of Hydrazine Hydrate: A molar ratio of 1:1.2 of the benzoate ester to hydrazine hydrate is commonly used to drive the reaction to completion.[1] |
| Loss of Product During Work-up | - Optimize Crystallization: Benzohydrazide is typically isolated by precipitation in water and recrystallization from a suitable solvent like ethanol.[1] Ensure the cooling process during recrystallization is slow to maximize crystal formation. - Thorough Washing: Wash the precipitated product thoroughly with water to remove any water-soluble impurities.[1] |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material (Benzoate Ester) | - Optimize Reaction Conditions: Refer to the solutions for "Low Yield" to ensure the reaction goes to completion. - Purification: Recrystallization from ethanol is an effective method for removing unreacted starting materials.[1] Washing the crude product with a non-polar solvent like petroleum ether can also help remove residual ester. |
| Formation of 1,2-Dibenzoylhydrazine | - Control Stoichiometry: This by-product forms when one molecule of hydrazine reacts with two molecules of the benzoyl source. Avoid a large excess of the benzoate ester. The benzoylhydrazine product can also react further to form this by-product. - Slow Addition of Reactants: If using a more reactive benzoyl source like benzoyl chloride, add it dropwise to a solution of hydrazine hydrate at a low temperature to minimize the formation of the di-substituted by-product.[2] - Purification: 1,2-Dibenzoylhydrazine has different solubility properties than benzohydrazide and can often be removed by careful recrystallization. |
| Other Side Reactions | - Maintain Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in benzohydrazide synthesis from an ester and hydrazine?
The most common by-product is 1,2-dibenzoylhydrazine. This occurs when the initially formed benzohydrazide reacts with another molecule of the ester or if two molecules of the benzoyl source react with one molecule of hydrazine. Unreacted starting materials, such as methyl benzoate or ethyl benzoate, can also be present as impurities.
Q2: How can I monitor the progress of my benzohydrazide synthesis?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (benzoate ester), the benzohydrazide product, and any by-products. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q3: What is the optimal solvent for benzohydrazide synthesis?
Ethanol is a commonly used and effective solvent for the reaction between a benzoate ester and hydrazine hydrate, as it readily dissolves both reactants and facilitates the reaction upon heating to reflux.[1] Methanol can also be used.[3]
Q4: Can I use a different benzoyl source other than an ester?
Yes, other benzoyl sources like benzoyl chloride can be used. However, benzoyl chloride is much more reactive than an ester, and the reaction conditions need to be carefully controlled (e.g., low temperature, slow addition) to avoid the formation of 1,2-dibenzoylhydrazine.[2][4]
Q5: What are the recommended purification techniques for crude benzohydrazide?
The most common and effective purification method is recrystallization.[5] After the reaction, the mixture is typically cooled and the crude benzohydrazide precipitates as a white solid.[1] This solid can then be collected by filtration and recrystallized from a suitable solvent, such as ethanol, to obtain a pure product.[1] Washing the crude product with water and petroleum ether can also help remove impurities.[1][6]
Experimental Protocols
Protocol 1: Conventional Synthesis of Benzohydrazide from Methyl Benzoate
Materials:
-
Methyl benzoate
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Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine methyl benzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents).[1]
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Add ethanol to the flask to dissolve the reactants.
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Heat the reaction mixture to reflux and maintain for 2 hours.[1]
-
Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the flask to room temperature. A white precipitate of benzohydrazide should form.[1]
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Filter the precipitate and wash it thoroughly with cold distilled water.[1]
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Recrystallize the crude product from ethanol to obtain pure benzohydrazide.
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Dry the purified crystals in a vacuum desiccator.
Protocol 2: Microwave-Assisted Synthesis of Benzohydrazide
Materials:
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Methyl benzoate
-
Hydrazine hydrate (80% solution in water)
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Ethanol
Procedure:
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In a microwave-safe reaction vessel, mix methyl benzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents).[1]
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Subject the mixture to microwave irradiation at 350 W for 2 minutes.[1]
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Add a small amount of ethanol (e.g., 1 mL) and continue microwave irradiation at 500 W for another minute.[1]
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Cool the reaction mixture to room temperature, which should result in the formation of a white precipitate.[1]
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Wash the precipitate thoroughly with water and dry it.[1]
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For higher purity, the product can be recrystallized from ethanol.[1]
Data Presentation
Table 1: Comparison of Benzohydrazide Synthesis Methods
| Method | Starting Materials | Reaction Time | Yield | Reference |
| Conventional | Methyl benzoate, Hydrazine hydrate | 2 hours | Not specified | [1] |
| Microwave-Assisted | Methyl benzoate, Hydrazine hydrate | 3 minutes | Not specified | [1] |
| Conventional | Ethyl benzoate, Hydrazine monohydrate | 8 hours | 66% | |
| Conventional | 5-bromovanillin, Salicyl hydrazine | 2-3 hours | 33% (derivative) | [5][7] |
Visualizations
Caption: Experimental workflow for the synthesis of benzohydrazide.
Caption: Formation pathway of the 1,2-dibenzoylhydrazine by-product.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-Dibenzoylhydrazine–dimethylformamide (3/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
Modifying the structure of N'-(4-Aminophenyl)benzohydrazide to improve activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the modification of N'-(4-Aminophenyl)benzohydrazide to enhance its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that can be modified to improve its activity?
A1: The core structure of this compound offers several points for modification. These include:
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The Benzoyl Ring: Introducing various substituents (electron-donating or electron-withdrawing groups) on this ring can influence electronic properties and binding interactions with the target.
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The Aminophenyl Ring: Substitution on this ring can also modulate the molecule's activity. The position and nature of the substituent are critical.
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The Hydrazide Linker (-CO-NH-NH-): While generally conserved, modifications can be made, such as replacing it with a hydrazone linker (-CO-NH-N=CH-) by condensation with aldehydes or ketones. This conversion can significantly impact biological activity.[1]
Q2: What are the common biological targets for derivatives of this compound?
A2: Derivatives of this scaffold have shown activity against a range of biological targets, including:
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DNA Methyltransferases (DNMTs): Some analogs are designed as inhibitors of DNA methylation.
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Epidermal Growth Factor Receptor (EGFR) Kinase: Certain modifications can lead to potent EGFR inhibitors for anticancer applications.[2]
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Monoamine Oxidases (MAOs): Tosylated acyl hydrazone derivatives have been evaluated as inhibitors of MAO-A and MAO-B.[3]
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Microbial Targets: The hydrazone linkage is a common feature in compounds with antibacterial and antifungal properties.[4][5]
Q3: How does the formation of a hydrazone from the hydrazide affect biological activity?
A3: The condensation of the terminal amine of the hydrazide with an aldehyde or ketone to form a hydrazone introduces a Schiff base (-N=CH-) moiety. This change can significantly alter the molecule's shape, electronic distribution, and hydrogen bonding capabilities, often leading to a distinct or enhanced biological activity profile. Hydrazones are a well-established class of biologically active compounds.[5][6]
Troubleshooting Guides
Synthesis & Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield during hydrazone synthesis. | Incomplete reaction; side product formation; inappropriate catalyst or solvent. | Ensure anhydrous conditions if required. Use a catalytic amount of acid (e.g., acetic acid) to promote condensation. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[7] |
| Difficulty in purifying the final compound. | Decomposition on silica gel column chromatography; poor crystallization. | Hydrazones can sometimes be unstable on silica. Try using a neutral or basic alumina column. Alternatively, dope the silica gel and eluent with a small amount of triethylamine (~1%) to prevent decomposition.[8] Recrystallization from a suitable solvent system (e.g., ethanol, methanol, DMF/water) is often an effective purification method.[1] |
| Product insolubility after synthesis. | The synthesized analog may have poor solubility in common organic solvents. | For purification, consider trituration with a solvent in which the impurities are soluble but the product is not. For biological assays, prepare stock solutions in a suitable polar aprotic solvent like DMSO.[4] |
Biological Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitation in aqueous assay buffer. | Poor aqueous solubility of the test compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) and consistent across all samples. If solubility issues persist, consider using a solubilizing agent, though its potential interference with the assay must be validated. A strategy involving a hydrophilic tag that can be cleaved after purification has been described for peptides and might be conceptually adapted for small molecules.[9] |
| High background signal or assay interference. | The compound may be fluorescent or colored, interfering with optical readouts. The compound may react with assay components. | Run control experiments with the compound in the absence of the biological target to assess for intrinsic signal. If the compound is a suspected aggregator, including a non-ionic detergent like Triton X-100 in the assay buffer may help, but should be validated. |
| Inconsistent IC50 values across experiments. | Compound instability in solution; variability in assay conditions. | Prepare fresh stock solutions of the compound for each experiment. Ensure consistent incubation times, temperatures, and reagent concentrations. Verify the stability of the compound under the assay conditions over the time course of the experiment. |
Quantitative Data on Modified Analogs
Table 1: EGFR Kinase Inhibitory Activity of Benzohydrazide Derivatives Containing Dihydropyrazoles [2]
| Compound ID | R | IC50 (μM) against EGFR |
| H1 | 2-Cl | 0.82 |
| H5 | 4-Cl | 0.25 |
| H13 | 4-OCH3 | 0.12 |
| H20 | 3,4,5-(OCH3)3 | 0.08 |
| Erlotinib (Control) | - | 0.03 |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Tosylated Acyl Hydrazide Derivatives [3]
| Compound ID | R | IC50 (μM) against MAO-A | IC50 (μM) against MAO-B |
| 3a | H | 3.35 | > 50 |
| 3o | 3-F | 1.54 | > 50 |
| 3s | 3-NO2 | 20.31 | 3.64 |
| 3t | 4-NO2 | 29.56 | 5.69 |
Experimental Protocols
General Procedure for the Synthesis of N'-substituted-benzohydrazides (Hydrazones)
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent.
In Vitro EGFR Kinase Inhibition Assay
This protocol is a general guideline and may need optimization based on the specific kinase assay kit used.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add the kinase buffer, the EGFR enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the assay kit's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Caption: Overview of the DNA methylation process and the point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the scale-up synthesis of benzohydrazide compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of benzohydrazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzohydrazide?
A1: The most prevalent methods for synthesizing benzohydrazide involve the reaction of a benzoic acid derivative, typically an ester like methyl benzoate or ethyl benzoate, with hydrazine hydrate.[1][2] Variations of this synthesis include conventional heating under reflux and microwave-assisted methods, which can significantly reduce reaction times.[2][3]
Q2: What are the key safety precautions to consider during the scale-up of benzohydrazide synthesis?
A2: Hydrazine hydrate is a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood. During scale-up, the exothermic nature of the reaction between the benzoate ester and hydrazine hydrate can become more pronounced. Therefore, controlled addition of reagents and efficient heat management are critical to prevent runaway reactions. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Q3: How can I improve the yield of my benzohydrazide synthesis during scale-up?
A3: Optimizing several factors can improve the yield. The choice of solvent can be critical; while ethanol is commonly used, other solvents might offer better results depending on the specific derivative.[1][4] The reaction temperature and time are also key parameters; prolonged reaction times at elevated temperatures can lead to side product formation.[1] In some cases, using an acid or base catalyst can improve yields, although inorganic acids and bases have been reported to give better results than organic ones for certain derivatives.[4]
Q4: What are common impurities in benzohydrazide synthesis and how can they be minimized?
A4: Common impurities can include unreacted starting materials (benzoic acid ester), and side products from the reaction of hydrazine with other functional groups if present on the starting material. Di-acylated hydrazines can also form as a byproduct. To minimize these, ensure the use of high-purity starting materials and optimize the stoichiometry of the reactants. Careful control of the reaction temperature and time can also prevent the formation of degradation products.
Q5: What is the recommended method for purifying benzohydrazide at a larger scale?
A5: Recrystallization is the most common and effective method for purifying benzohydrazide.[1][4] A mixed solvent system, such as ethanol and hexane, is often used to obtain a high-purity crystalline product.[1] On a larger scale, it is important to carefully select the recrystallization solvent to ensure good recovery and efficient removal of impurities. The cooling rate during crystallization should also be controlled to obtain a desirable crystal size for easy filtration and drying.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | - Inactive hydrazine hydrate- Insufficient reaction temperature or time- Incorrect stoichiometry | - Use fresh, high-quality hydrazine hydrate.- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Verify the molar ratios of your reactants. |
| Low Yield | - Incomplete reaction- Product loss during workup or purification- Side reactions | - Extend the reaction time or increase the temperature cautiously.- Optimize the extraction and recrystallization procedures to minimize losses.- Investigate the effect of different solvents or catalysts to improve selectivity.[4] |
| Product is an Oil or Fails to Crystallize | - Presence of impurities- Residual solvent | - Analyze the crude product for impurities and consider an additional purification step (e.g., column chromatography).- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Formation of a Disubstituted Hydrazine Byproduct | - Incorrect stoichiometry (excess acyl chloride)- High reaction temperature | - Use a controlled, slow addition of the acylating agent.- Perform the acylation at a low temperature (e.g., 0-5 °C) to control the reactivity.[3] |
Experimental Protocols
General Protocol for Benzohydrazide Synthesis
This protocol is a representative example based on common laboratory procedures.[1] Scale-up modifications may be required.
-
Reaction Setup: In a suitable reaction vessel equipped with a condenser and a mechanical stirrer, add ethyl benzoate and ethanol.
-
Reagent Addition: While stirring, add hydrazine monohydrate to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and add it to a larger volume of water. Extract the aqueous solution with ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a solid.
-
Purification: Recrystallize the solid from a mixed solvent of ethanol and hexane to yield pure benzohydrazide.
Quantitative Data Summary
| Starting Material | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl benzoate | Hydrazine monohydrate | Ethanol | 78 | 8 | 66 | [1] |
| 4-methoxybenzohydrazide & 3,4,5-trimethoxybenzaldehyde | - | Aqueous | Room Temp | 0.5 | 94 | [4] |
| Methyl salicylate | Hydrazine hydrate | - | Microwave | < 0.33 | 61.1 | [3] |
| 5-bromovanilin & salicylic hydrazine | - | Methanol | Room Temp | 2-3 | 33 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of benzohydrazide.
Caption: Troubleshooting decision tree for low yield in benzohydrazide synthesis.
References
Best practices for handling and storing N'-(4-Aminophenyl)benzohydrazide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing N'-(4-Aminophenyl)benzohydrazide in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a chemical compound belonging to the benzohydrazide class. These compounds are characterized by a benzene ring attached to a hydrazide group. Due to their chemical structure, benzohydrazide derivatives are explored in medicinal chemistry for their potential as enzyme inhibitors and as scaffolds for developing therapeutic agents.
2. What are the primary hazards associated with this compound?
3. What are the recommended storage conditions for this compound?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from strong oxidizing agents and direct sunlight.[1][2]
4. What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, the following PPE is recommended:[1][2]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the compound as a powder or if dust generation is likely.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | The chosen solvent may be inappropriate. Solubility data for the specific compound is limited. | Try common organic solvents used for similar compounds, such as ethanol, methanol, or dimethyl sulfoxide (DMSO).[2] Gentle heating may aid dissolution, but be cautious of potential degradation. |
| Unexpected reaction products | The compound may be unstable under the experimental conditions (e.g., high temperature, presence of strong acids/bases, or oxidizing agents). | Review the reaction conditions. Benzohydrazide derivatives can be sensitive to strong oxidizing agents.[1] Ensure all reactants and solvents are pure and free of contaminants. |
| Inconsistent experimental results | Potential degradation of the compound due to improper storage. | Ensure the compound has been stored correctly in a cool, dry place, protected from light and moisture.[2] Consider obtaining a fresh batch of the compound if degradation is suspected. |
| Difficulty in purifying the compound | The compound may be sensitive to certain purification techniques. | Recrystallization from a suitable solvent, such as ethanol, has been shown to be effective for similar compounds.[3] Column chromatography with an appropriate solvent system can also be considered. |
Physicochemical Data
Quantitative data for this compound is not widely available. The following table summarizes data for structurally related compounds to provide an estimation of its properties.
| Property | Value (for related compounds) | Citation |
| Molecular Formula | C₁₃H₁₃N₃O | - |
| Molecular Weight | 227.26 g/mol | - |
| Melting Point | Data not available for the specific compound. Related benzohydrazide derivatives have melting points ranging from 112°C to over 200°C. | - |
| Solubility | Soluble in ethanol and likely soluble in other organic solvents like DMSO and DMF.[2][3] | [2][3] |
| Appearance | Likely a crystalline solid, possibly yellow or off-white. | [3] |
Experimental Protocols
Synthesis of this compound (Adapted from a similar synthesis) [3]
This protocol is adapted from the synthesis of (E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide and may require optimization for the target compound.
Materials:
-
4-Aminobenzohydrazide
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve 4-aminobenzohydrazide in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol or water to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Diagram: General Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
Benzohydrazide derivatives have been investigated for their roles as inhibitors of various enzymes and their potential to modulate cellular signaling pathways, particularly in the context of cancer research. While the specific pathways affected by this compound are not yet fully elucidated, related compounds have shown inhibitory activity against enzymes like histone deacetylases (HDACs) and monoamine oxidases.
Diagram: Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibitory action on a generic signaling pathway.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of N'-(4-Aminophenyl)benzohydrazide and Other Hydrazides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N'-(4-Aminophenyl)benzohydrazide and other hydrazide derivatives, drawing upon available experimental data. Hydrazides, a class of organic compounds characterized by a CONHNH2 functional group, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This document aims to present a consolidated resource for researchers by summarizing quantitative biological data, detailing experimental methodologies, and illustrating relevant biological pathways.
I. Comparative Biological Activity Data
The following tables summarize the reported biological activities of this compound and other selected hydrazide derivatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
Hydrazide derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The data below presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Hydrazide Derivatives
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| N'-(4-formylbenzylidene)-4-phenyl-benzohydrazide | 4 | 4 | 4 | >64 | [1] |
| N'-(4-formylbenzylidene)-4-chloro-benzohydrazide | 16 | 32 | 64 | >64 | [1] |
| N'-(4-formylbenzylidene)-4-bromo-benzohydrazide | 16 | 32 | 64 | >64 | [1] |
| N'-(4-formylbenzylidene)-4-tertiary butyl-benzohydrazide | 64 | 4 | 64 | >64 | [1] |
| Isonicotinoylhydrazone Derivative | 8 | 4 | - | - | [2] |
| Ciprofloxacin (Standard) | - | - | 0.5 | - | [3] |
| Ceftriaxone (Standard) | - | - | - | - | [2] |
Note: Data for this compound was not explicitly found in the reviewed literature for direct comparison in this table.
Anticancer Activity
Several benzohydrazide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, indicating the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Benzohydrazide Derivatives
| Compound/Derivative | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | Reference |
| Benzohydrazide Derivative H20 | 0.29 | - | 0.46 | 0.15 | 0.21 | [4] |
| Benzimidazole Derivative 1 | 31.2 ± 4.49 | 28.5 ± 2.91 | - | - | - | [5] |
| Benzimidazole Derivative 2 | 30.29 ± 6.39 | 16.2 ± 3.85 | - | - | - | [5] |
| Benzimidazole Derivative 4 | 8.86 ± 1.10 | 24.08 ± 0.31 | - | - | - | [5] |
| Doxorubicin (Standard) | - | - | - | - | - | [6] |
| Erlotinib (Standard) | - | - | - | - | - | [4] |
Note: Specific IC50 values for this compound against these cell lines were not available in the reviewed literature for a direct comparative table.
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazide derivatives has been evaluated through their ability to inhibit inflammatory mediators. The IC50 values for the inhibition of cyclooxygenase (COX) enzymes and nitric oxide (NO) production are summarized below.
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Hydrazide and Other Derivatives
| Compound/Derivative | COX-1 Inhibition | COX-2 Inhibition | NO Production Inhibition | Reference |
| VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide) | - | 0.29 | 0.54 | [7] |
| 14 (4-Maleimidylphenyl-Hydrazide Derivative) | - | - | Significantly better than DAB-1 | [8][9] |
| Ibuprofen (Standard) | - | - | - | [10][11][12] |
| Celecoxib (Standard) | - | 0.42 | 0.89 | [7] |
Note: Quantitative anti-inflammatory data for this compound was not available for direct comparison in this format.
II. Experimental Protocols
This section details the methodologies for the key experiments cited in the biological activity tables.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.
Protocol:
-
Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plate using a sterile cork borer.
-
Application of Test Compound: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value is then determined from the dose-response curve.
III. Signaling Pathways and Mechanisms of Action
The biological activities of hydrazide derivatives are attributed to their interaction with various cellular targets and signaling pathways.
Inhibition of InhA in Mycobacterium tuberculosis
Several hydrazide derivatives, including the well-known anti-tubercular drug isoniazid, exert their antimycobacterial effect by inhibiting the enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway of Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.
Caption: Inhibition of the InhA enzyme in the mycolic acid biosynthesis pathway by activated hydrazide derivatives.
Potential Anticancer Mechanisms
The anticancer activity of some hydrazide derivatives is linked to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and migration. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: Potential inhibition of the EGFR signaling pathway by certain hydrazide derivatives, leading to reduced cancer cell proliferation and survival.[4][13]
Potential Anti-inflammatory Mechanisms
The anti-inflammatory effects of some hydrazides may be mediated through the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and the reduction of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α).
Caption: Potential anti-inflammatory mechanism of hydrazide derivatives through the inhibition of COX-2 and TNF-α.[7][14][15]
IV. Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. The available data, though not always directly comparative, indicates their potential as antimicrobial, anticancer, and anti-inflammatory agents. Further research involving head-to-head comparative studies under standardized conditions is necessary to fully elucidate the structure-activity relationships and to identify the most potent and selective candidates for future drug development. The detailed experimental protocols and the illustrated signaling pathways provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Isoniazid Analogue Promotes Mycobacterium tuberculosis-Nanoparticle Interactions and Enhances Bacterial Killing by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives [mdpi.com]
- 10. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. multiresearchjournal.com [multiresearchjournal.com]
- 13. ClinPGx [clinpgx.org]
- 14. mdpi.com [mdpi.com]
- 15. TNF-α inhibitors in the treatment of hidradenitis suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N'-(4-Aminophenyl)benzohydrazide Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N'-(4-Aminophenyl)benzohydrazide derivatives, focusing on their potential as therapeutic agents. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and the aminophenyl rings. The following tables summarize the quantitative data from various studies on the antimicrobial and anticancer activities of these and related benzohydrazide analogs.
Antimicrobial Activity
The antimicrobial potential of benzohydrazide derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common metric to quantify this activity, with lower values indicating higher potency.
| Compound ID | R (Benzoyl Substituent) | R' (Aminophenyl Substituent) | Test Organism | MIC (µg/mL) |
| 1a | 4-OH | H | S. aureus | 64 |
| 1b | 4-OH | 4-N(CH₃)₂ | S. aureus | 32 |
| 1c | 4-OH | 4-Cl | S. aureus | 16 |
| 1d | 4-OH | 4-NO₂ | S. aureus | 8 |
| 2a | 3,4-di-OCH₃ | 4-NH₂ | S. aureus | >128 |
| 2b | 3,4-di-OCH₃ | 4-NH₂ | E. coli | >128 |
| 2c | 3,4-di-OCH₃ | 4-NH₂ | C. albicans | 64[1][2] |
Key SAR Observations for Antimicrobial Activity:
-
Effect of Benzoyl Substituents: The presence of a hydroxyl group at the 4-position of the benzoyl ring (compounds 1a-1d) appears to be a favorable feature for antimicrobial activity.
-
Effect of Aminophenyl Substituents: Electron-withdrawing groups on the N'-phenyl ring, such as nitro (1d) and chloro (1c), tend to enhance antibacterial activity against S. aureus compared to an unsubstituted or electron-donating group.
-
Antifungal Activity: The 4-amino substituted derivative (2c) showed moderate activity against Candida albicans[1][2].
Anticancer Activity
The cytotoxic effects of this compound analogs have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify their potency.
| Compound ID | R (Benzoyl Substituent) | R' (Aminophenyl Substituent) | Cancer Cell Line | IC50 (µM) |
| 3a | 4-Cl | 4-NH₂ | HCT116 (Colon) | >100 |
| 3b | 4-NO₂ | 4-NH₂ | HCT116 (Colon) | 19[3] |
| 3c | 3-NO₂ | 4-NH₂ | HCT116 (Colon) | 25[3] |
| 4a | 4-OCH₃ | 4-NH₂ | A549 (Lung) | >100 |
| 4b | 2,4-di-Cl | 4-NH₂ | A549 (Lung) | 35.8 |
| 5a | Unsubstituted | 4-NH-c(O)-[various] | Various | - |
| 5b | [various] | 4-NH₂ | Various | - |
Key SAR Observations for Anticancer Activity:
-
Importance of Nitro Group: The presence of a nitro group on the benzoyl ring (compounds 3b and 3c) appears to be crucial for anticancer activity against the HCT116 colon cancer cell line.[3]
-
Effect of Halogenation: Dichlorination of the benzoyl ring (compound 4b) resulted in moderate activity against the A549 lung cancer cell line.
-
Kinase Inhibition Potential: Structurally related N-(4-aminophenyl)-substituted benzamides have shown potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting that the this compound scaffold may also target protein kinases.
Experimental Protocols
General Synthesis of this compound Derivatives
A common method for the synthesis of these derivatives involves the condensation of a substituted benzohydrazide with a substituted 4-aminobenzaldehyde.
-
Synthesis of Substituted Benzohydrazide:
-
A substituted methyl benzoate (1 equivalent) is refluxed with hydrazine hydrate (1.2 equivalents) in ethanol for 4-6 hours.
-
The reaction mixture is cooled, and the resulting solid precipitate (the benzohydrazide) is filtered, washed with cold ethanol, and dried.
-
-
Condensation to Form the Final Product:
-
The substituted benzohydrazide (1 equivalent) is dissolved in ethanol.
-
A substituted 4-aminobenzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid are added to the solution.
-
The mixture is refluxed for 2-4 hours.
-
Upon cooling, the this compound derivative precipitates out of the solution.
-
The solid is collected by filtration, washed with ethanol, and purified by recrystallization.
-
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Proposed Signaling Pathway: EGFR Inhibition
Based on the activity of structurally related compounds, a plausible mechanism of action for the anticancer this compound derivatives is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[1][7][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
Comparative Docking Analysis of Benzohydrazide Analogs: A Guide for Researchers
Benzohydrazide and its analogs represent a versatile class of compounds with a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibition properties.[1][2] Molecular docking is a powerful computational tool that plays a crucial role in the rational design and discovery of new drugs by predicting the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. This guide provides a comparative overview of docking analyses performed on various benzohydrazide analogs, supported by experimental data and detailed protocols.
Experimental Protocols
The successful application of molecular docking relies on meticulously defined experimental protocols. The following methodologies are compiled from various studies on benzohydrazide analogs.
Software and Tools
A range of software is utilized for molecular docking studies, with the Schrödinger Suite, Discovery Studio, and AutoDock Vina being prominent choices.[2][3][4] The Schrödinger Suite, particularly the Glide module, is often used for its accuracy in predicting binding modes, employing scoring functions like Standard Precision (SP) and Extra Precision (XP).[1][5]
Protein Preparation
The initial step involves obtaining the three-dimensional structure of the target protein, typically from the Protein Data Bank (PDB). Standard preparation procedures are crucial for accurate results and generally include:
-
Removal of non-essential molecules: Water molecules, co-crystallized ligands, and other heteroatoms not relevant to the binding interaction are removed.[1][3]
-
Addition of hydrogen atoms: Since PDB files often lack hydrogen atoms, they are added to the protein structure.[1][3]
-
Structure minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and achieve a more stable conformation.[1]
-
Active site definition: The binding site is typically defined by creating a grid around the co-crystallized ligand present in the original PDB structure.[1][3]
Common protein targets for benzohydrazide analogs include:
-
Human Carbonic Anhydrase I & II (hCA I & II) - PDB IDs: 3W6H & 4G0C[3]
-
Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PDB ID: 2NSD
-
Epidermal Growth Factor Receptor (EGFR)[6]
Ligand Preparation
The benzohydrazide analogs (ligands) are prepared for docking through the following steps:
-
2D to 3D conversion: The 2D structures of the analogs are converted into 3D structures.
-
Ionization states: Ligands are prepared by generating their likely ionization forms at a physiological pH.[1]
-
Energy minimization: The geometric structures of the ligands are minimized using force fields like OPLS4 to obtain low-energy conformations.[1]
Data Presentation
The primary output of docking studies is a quantitative score that estimates the binding affinity between the ligand and the protein. This data, often correlated with in vitro experimental results like IC₅₀ and Kᵢ values, is best presented in tables for clear comparison.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| ohbh10 | MAO-B (2V5Z) | -8.55 (XP) | - | [1] |
| ohbh10 | AChE (4EY7) | -10.03 (XP) | - | [1] |
| Compound 3p | hCA I (3W6H) | -6.65 | - | [3] |
| Compound 3p | hCA II (4G0C) | -7.11 | - | [3] |
| Compound 3 | hCA I | - | -6.43 | [8] |
| Compound 3 | hCA II | - | -6.13 | [8] |
| Compound H20 | EGFR | - | -64.95 (CDOCKER Energy) | [6] |
| Compound 6g | BCR-ABL (3CS9) | - | - | [4] |
Note: Docking scores and binding energies are reported as found in the cited literature. Different software and scoring functions produce different scales, so direct comparison between studies should be done with caution.
| Compound ID | Target Protein | Inhibition Type | Kᵢ Value (µM) | IC₅₀ Value (µM) | Reference |
| Compound 3p | hCA I | Noncompetitive | 0.299 ± 0.01 | 1.684 | [3] |
| Compound 10 | hCA I | - | - | 0.030 | [8] |
| Compound 10 | hCA II | - | - | 0.047 | [8] |
| Compound H20 | EGFR | - | - | 0.08 | [6] |
| Compound 6p | Eg5 | - | - | 2.408 ± 0.46 | [9] |
| Compound 6q | Eg5 | - | - | 0.095 ± 0.27 | [9] |
Visualization of Docking Workflow
A generalized workflow for the comparative docking analysis of benzohydrazide analogs is depicted below. This process illustrates the logical sequence from initial structure preparation to final analysis.
Discussion and Comparative Insights
The compiled data reveals that modifications to the benzohydrazide scaffold significantly influence binding affinity for various targets. For instance, in one study, the introduction of an anthracene ring in the ohbh10 analog resulted in a strong theoretical inhibition of AChE, with a docking score of -10.03 kcal/mol.[1] This suggests that bulky, hydrophobic moieties can enhance binding in certain active sites.
Similarly, for carbonic anhydrase inhibition, the 4-methylphenyl derivative 3p was identified as the most potent compound against hCA I, a finding supported by both a low IC₅₀ value (1.684 µM) and a favorable docking score.[3] In the context of anticancer research, compound H20 showed potent EGFR inhibition (IC₅₀ = 0.08 µM) and a highly favorable binding interaction energy of -64.95 kcal/mol in docking simulations.[6] This was attributed to a key hydrogen bond interaction with the Gln767 residue in the ATP binding site.[6]
These examples underscore the utility of comparative docking. By analyzing a series of analogs, researchers can identify key structural features—such as specific substituents or conformational preferences—that contribute to potent and selective binding. This structure-activity relationship (SAR) information is invaluable for guiding the design of next-generation compounds with improved efficacy.[4]
Conclusion
Comparative molecular docking is an indispensable tool in modern drug discovery for evaluating and prioritizing novel benzohydrazide analogs. By systematically preparing protein and ligand structures, running robust docking simulations, and analyzing the resulting binding scores and poses, researchers can gain significant insights into the molecular basis of their activity. When integrated with experimental validation, this computational approach accelerates the identification of lead compounds, streamlining the path toward developing new and effective therapeutic agents.
References
- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, synthesis, and molecular docking study of some 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases as potential Eg5 inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
N'-(4-Aminophenyl)benzohydrazide: A Comparative Analysis Against Established Antimicrobial Agents
FOR IMMEDIATE RELEASE
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, hydrazide derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the potential antimicrobial activity of N'-(4-Aminophenyl)benzohydrazide against a panel of established antimicrobial agents. While direct experimental data for this compound is not extensively available in the public domain, this report synthesizes findings from studies on closely related benzohydrazide derivatives to offer a preliminary performance comparison. This information is intended for researchers, scientists, and drug development professionals to guide future research and development efforts in this area.
Executive Summary
This guide presents a comparative overview of the antimicrobial potential of this compound by examining the performance of structurally similar benzohydrazide compounds from various research studies. The antimicrobial efficacy of these derivatives is compared against established agents, including the antibacterial drugs Ampicillin, Ciprofloxacin, and Gentamicin, and the antifungal agent Fluconazole. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols for the cited antimicrobial assays. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and conceptual relationships.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various substituted benzohydrazide derivatives against a range of bacterial and fungal strains, alongside the MIC values for established antimicrobial agents. It is important to note that the data for benzohydrazide derivatives is sourced from studies on compounds with structural similarities to this compound and should be interpreted as indicative of the potential activity of this class of compounds.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | N'-[(substituted)benzylidene]-benzohydrazides¹[1] | 4-bromo-N'-(pyridin-4-ylmethylene)benzohydrazide² | Ampicillin³ | Ciprofloxacin⁴ | Gentamicin⁵ |
| Staphylococcus aureus | 100 - >100 | - | 0.25 - 2.0 | 0.12 - 4.0 | 0.03 - 4.0 |
| Bacillus subtilis | 50 - >100 | - | - | - | - |
| Escherichia coli | 100 - >100 | 3.13 | 2.0 - 8.0 | 0.008 - 2.0 | 0.06 - 8.0 |
| Pseudomonas aeruginosa | - | 3.13 | >128 | 0.06 - 16.0 | 0.12 - 16.0 |
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | N'-[(substituted)benzylidene]-benzohydrazides¹[1] | Fluconazole⁶ |
| Candida albicans | 100 - >100 | 0.25 - 64 |
| Aspergillus niger | 100 - >100 | - |
Disclaimer: The data presented for benzohydrazide derivatives are from studies on various substituted analogs and not specifically for this compound. This information is for comparative purposes to highlight the potential of the benzohydrazide scaffold.
¹Data from a study on a series of N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides. ²Data for a specific synthesized benzohydrazone derivative. ³General MIC range for susceptible organisms. ⁴General MIC range for susceptible organisms. ⁵General MIC range for susceptible organisms. ⁶General MIC range for susceptible organisms.
Experimental Protocols
The antimicrobial data cited in this guide were primarily obtained using the following standard methodologies:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate.
-
The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
b. Preparation of Antimicrobial Dilutions:
-
A stock solution of the test compound (e.g., this compound or a standard antibiotic) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of the antimicrobial agent are prepared in the appropriate broth medium in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
a. Preparation of Inoculum:
-
A standardized microbial suspension (0.5 McFarland) is prepared as described for the broth microdilution method.
b. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
c. Application of Antimicrobial Disks:
-
Paper disks impregnated with a known concentration of the test compound or a standard antibiotic are placed on the surface of the inoculated agar.
d. Incubation:
-
The plates are incubated at 35-37°C for 18-24 hours.
e. Interpretation of Results:
-
The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.
-
The diameter of this zone of inhibition is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is not yet fully elucidated, many hydrazide derivatives are known to exert their antimicrobial effects through various pathways. The diagram below illustrates a generalized logical relationship for the development and evaluation of novel antimicrobial agents like benzohydrazides.
Conclusion and Future Directions
The available data on benzohydrazide derivatives suggest that this chemical scaffold holds promise for the development of new antimicrobial agents. While direct comparative data for this compound is currently lacking, the moderate activity observed in some of its analogs warrants further investigation.
Future research should focus on:
-
Direct Antimicrobial Evaluation: Conducting comprehensive in vitro antimicrobial susceptibility testing of this compound against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to identify modifications that enhance antimicrobial potency and broaden the spectrum of activity.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of promising lead compounds in animal models of infection.
By systematically addressing these research areas, the scientific community can determine the true potential of this compound and its derivatives as a valuable addition to the antimicrobial arsenal.
References
Evaluating the Selectivity of N'-(4-Aminophenyl)benzohydrazide for Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy and selectivity of a representative benzohydrazide compound, N'-E-benzylidene benzohydrazide, against cancer cell lines. This guide uses published experimental data to compare its performance with standard chemotherapeutic agents, offering insights into its potential as an anticancer agent.
Due to the limited availability of public data on the specific compound N'-(4-Aminophenyl)benzohydrazide, this guide utilizes data for the structurally related compound N'-E-benzylidene benzohydrazide as a representative of the benzohydrazide class. The findings for this analog provide a foundational understanding of the potential activity of this chemical scaffold.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of N'-E-benzylidene benzohydrazide was evaluated against the triple-negative breast cancer cell line MDA-MB-231 and the bladder cancer cell line UM-UC-3 . Its performance was compared with two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this comparison.
| Compound | Cell Line | IC50 (µM) |
| N'-E-benzylidene benzohydrazide | MDA-MB-231 | 482[1][2] |
| UM-UC-3 | 1027 (at 50 µM highest concentration) | |
| Doxorubicin | MDA-MB-231 | ~0.39 - 8.3[3][4][5] |
| UM-UC-3 | 5.15[6] | |
| Cisplatin | MDA-MB-231 | ~7.8 - 43.15[7][8][9][10] |
| UM-UC-3 | ~14.1 - 15.3[11] |
Note: The IC50 values for Doxorubicin and Cisplatin can vary between studies due to different experimental conditions such as incubation times (24, 48, or 72 hours).
Selectivity Profile
A critical aspect of anticancer drug development is selectivity: the ability of a compound to kill cancer cells while sparing normal, healthy cells. The selectivity index (SI) is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.
Due to the absence of published data on the cytotoxicity of N'-E-benzylidene benzohydrazide against a normal human cell line, a precise SI cannot be calculated. However, for context, the IC50 values of the comparator drugs against the non-cancerous human embryonic kidney cell line HEK-293 are provided below.
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | HEK-293 | ~0.9 - 6.0[12][13] |
| Cisplatin | HEK-293 | ~2.5 - 36.03[14][15][16] |
Experimental Protocols
The determination of IC50 values is typically performed using cell viability assays. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., N'-E-benzylidene benzohydrazide) and control drugs (e.g., Doxorubicin, Cisplatin) for a specified period (commonly 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for IC50 Determination
Caption: Workflow of the MTT assay for determining the IC50 of a compound.
Potential Signaling Pathways
While the precise mechanism of action for N'-E-benzylidene benzohydrazide is not fully elucidated, studies on related benzohydrazide derivatives suggest potential involvement in key cancer-related signaling pathways. Some derivatives have been shown to induce apoptosis (programmed cell death) and may function as inhibitors of tubulin polymerization or Epidermal Growth Factor Receptor (EGFR) kinase.[17][18][19][20]
Hypothesized Mechanism of Action
Caption: Potential signaling pathways affected by benzohydrazide derivatives.
References
- 1. Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line [ijsra.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. herbmedpharmacol.com [herbmedpharmacol.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Discovery of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-reviewed studies on the therapeutic potential of N-arylbenzohydrazides
For Researchers, Scientists, and Drug Development Professionals
N-arylbenzohydrazides and their derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of therapeutic activities. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key assays are provided to facilitate reproducible research, and signaling pathways are visualized to elucidate their mechanisms of action.
Anticancer Activity
N-arylbenzohydrazide derivatives have shown significant promise as anticancer agents, with several studies demonstrating their cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway.
Comparative Efficacy of N-Arylbenzohydrazide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 8c | Huh-7 (Liver) | 7.74 ± 2.18 | 5-FU | 10.41 ± 3.41 | [1] |
| 8e | Huh-7 (Liver) | 4.46 ± 1.05 | 5-FU | 10.41 ± 3.41 | [1] |
| 7d | MCF-7 (Breast) | Not Specified | Doxorubicin | 0.83 ± 0.07 | [2] |
| 7c | MCF-7 (Breast) | Not Specified | Doxorubicin | 0.83 ± 0.07 | [2] |
| 7b | MCF-7 (Breast) | Not Specified | Doxorubicin | 0.83 ± 0.07 | [2] |
| 4g | MCF-7 (Breast) | 17.8 | - | - | [3] |
| 4h | MCF-7 (Breast) | 21.2 | - | - | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. 5-FU: 5-Fluorouracil, a commonly used chemotherapy drug. Doxorubicin: A chemotherapy agent used to treat various cancers.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the N-arylbenzohydrazide derivatives and incubated for 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathway: Intrinsic Apoptosis
Several studies suggest that N-arylbenzohydrazide derivatives induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the activation of caspase-9 and the subsequent activation of executioner caspase-3, leading to programmed cell death.[3]
Caption: Intrinsic apoptosis pathway induced by N-arylbenzohydrazides.
Antimicrobial Activity
N-arylbenzohydrazides have demonstrated notable activity against a range of bacterial and fungal pathogens. Their efficacy is often compared to standard antibiotics.
Comparative Efficacy of N-Arylbenzohydrazide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hydrazone Derivative | Staphylococcus aureus | 6.25 | Ampicillin | 12.5 |
| Hydrazone Derivative | Escherichia coli | 12.5 | Ampicillin | 25 |
| Compound 4h | Salmonella typhi | 12.07 µM | Ceftriaxone | 14.08 µM |
| Compound 4h | Staphylococcus aureus | 5.88 µM | Ceftriaxone | 3.52 µM |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the N-arylbenzohydrazide derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Certain N-arylbenzohydrazide derivatives have exhibited potent anti-inflammatory properties in preclinical models. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation.
Comparative Efficacy of N-Arylbenzohydrazide Derivatives
| Compound ID | In Vivo Model | Effect |
| JR19 | Carrageenan-induced peritonitis | 59% reduction in leukocyte migration (10 mg/kg) |
| N-phenylpyrazole arylhydrazone | Carrageenan-induced pleurisy | 30-90% inhibition of neutrophil accumulation |
Experimental Protocol: Carrageenan-Induced Pleurisy in Rats
The carrageenan-induced pleurisy model is a classic in vivo assay to evaluate the anti-inflammatory activity of compounds.
-
Induction of Pleurisy: A solution of carrageenan (e.g., 1% in saline) is injected into the pleural cavity of rats.
-
Compound Administration: The test compounds (N-arylbenzohydrazide derivatives) are administered to the animals, typically orally or intraperitoneally, at a specified time before or after carrageenan injection.
-
Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected. The volume of the exudate is measured.
-
Cell Count: The total and differential leukocyte counts in the exudate are determined.
-
Biochemical Analysis: The levels of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) in the exudate can be measured by ELISA.
Signaling Pathway: Inhibition of NF-κB Activation
The anti-inflammatory effects of some N-arylbenzohydrazide derivatives are attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Caption: Inhibition of the NF-κB signaling pathway by N-arylbenzohydrazides.
References
- 1. Acylhydrazone derivatives as potential anticancer agents: Synthesis, bio-evaluation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N'-(4-Aminophenyl)benzohydrazide: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N'-(4-Aminophenyl)benzohydrazide (CAS Number: 17625-83-1), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Understanding the Hazards
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it poses the following risks:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these hazards, this compound and its containers must be handled and disposed of as hazardous waste.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must wear appropriate Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant .[1][2] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Decontamination of Empty Containers:
For empty containers that held this compound, a triple rinse procedure is recommended to ensure they can be disposed of as non-hazardous waste.
-
First Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or ethanol). Collect this rinsate as hazardous waste.
-
Second and Third Rinses: Repeat the rinsing process two more times. These subsequent rinses can often be discarded down the drain with copious amounts of water, but this is subject to local regulations.
-
Container Disposal: After triple rinsing, deface the original label on the container and dispose of it with regular laboratory glass or plastic waste.
Workflow for Disposal of this compound Waste:
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill of this compound:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Clean: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations for hazardous waste. It is the responsibility of the laboratory and institution to ensure that all procedures are in accordance with these regulations. This includes proper labeling, storage, and documentation of all hazardous waste.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling N'-(4-Aminophenyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of N'-(4-Aminophenyl)benzohydrazide. The following procedures are based on the known hazards of structurally similar compounds, such as 4-Aminobenzohydrazide, and are intended to ensure the safety of all laboratory personnel.
Immediate Safety Information
Due to its chemical structure, this compound is presumed to be a hazardous substance. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] All personnel must adhere to the following personal protective equipment (PPE) requirements and emergency procedures.
Hazard Identification and Classification
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all personnel handling this compound.
| PPE Component | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Change gloves regularly and immediately if contaminated, torn, or punctured. |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a certified chemical fume hood, or if dusts are generated. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential to minimize exposure and environmental contamination.
Handling and Storage Protocol
-
Engineering Controls : All handling of this compound in solid form or in solution should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.[2]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled.
-
Storage : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2] Keep away from strong oxidizing agents and strong bases.[2]
Chemical Waste Disposal Plan
-
Waste Collection : All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal : Dispose of all chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]
Experimental Protocols
The following are step-by-step procedures for common laboratory operations involving this compound.
Weighing and Preparing Solutions
-
Preparation : Don all required PPE before entering the designated handling area.
-
Weighing : Conduct all weighing operations within a chemical fume hood or a balance enclosure to prevent the inhalation of fine powders.
-
Dissolving : Slowly add the solid this compound to the solvent in a flask or beaker with stirring to avoid splashing.
-
Cleanup : Clean all spatulas and weighing surfaces with a damp paper towel, and dispose of the towel in the designated solid hazardous waste container.
Emergency Procedures
| Emergency Situation | Procedural Steps |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container. Clean the spill area with soap and water. |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
